Technical Documentation Center

Iosimide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Iosimide
  • CAS: 79211-10-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Pharmacokinetics and In Vivo Biodistribution of Nonionic, Monomeric Iodinated Contrast Agents: A Profile of Iosimide (ZK 36699)

A Note on Data Availability: As a Senior Application Scientist, it is imperative to begin with a clear statement on the available data. At the time of this writing, specific pharmacokinetic and in vivo biodistribution da...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note on Data Availability: As a Senior Application Scientist, it is imperative to begin with a clear statement on the available data. At the time of this writing, specific pharmacokinetic and in vivo biodistribution data for the nonionic, monomeric contrast medium Iosimide (ZK 36699), patented by Schering A.-G., is not extensively available in publicly accessible literature. Therefore, this guide will provide a comprehensive overview of the expected pharmacokinetic profile and biodistribution of Iosimide based on the well-established characteristics of its class: nonionic, monomeric iodinated contrast agents. The principles, methodologies, and data presented herein are synthesized from studies of analogous compounds and represent the current scientific understanding of how such agents behave in vivo.

Introduction to Iosimide and its Class

Iosimide (ZK 36699) is a synthetic, nonionic, monomeric contrast medium developed for radiological imaging, particularly cerebral angiography.[1] Its classification as a nonionic monomer is critical to understanding its in vivo behavior. Unlike ionic contrast agents, nonionic agents do not dissociate into ions in solution, leading to lower osmolality and, consequently, a better safety profile with a lower incidence of adverse effects such as pain and heat sensations.[1][2] The fundamental design of these molecules, featuring a tri-iodinated benzene ring rendered hydrophilic by side chains, dictates their biological fate.

The primary function of these agents is to enhance the visibility of vascular structures and organs during X-ray-based imaging techniques like computed tomography (CT). This enhancement is achieved by the high atomic number of iodine, which attenuates X-rays more effectively than soft tissues. The efficacy and safety of a contrast agent are intrinsically linked to its pharmacokinetic and biodistribution properties.

General Physicochemical Properties Influencing In Vivo Behavior

The in vivo journey of a nonionic, monomeric iodinated contrast agent is governed by a few key physicochemical properties:

  • Low Osmolality: These agents have an osmolality closer to that of blood, which minimizes fluid shifts across biological membranes and contributes to better patient tolerance.

  • Hydrophilicity: They are highly water-soluble and exhibit low lipophilicity. This characteristic prevents them from crossing intact cell membranes and the blood-brain barrier, largely confining their distribution to the extracellular fluid space.

  • Chemical Stability: Nonionic monomers are chemically inert and are not metabolized in the body.

Pharmacokinetics: The Journey Through the Body

The pharmacokinetics of nonionic, monomeric iodinated contrast agents are characterized by rapid distribution and elimination, with the body treating them as foreign substances to be cleared efficiently. The process can be broken down into four phases:

Absorption

These agents are administered intravenously to ensure immediate and complete bioavailability in the systemic circulation.

Distribution

Following intravenous injection, nonionic monomers are rapidly distributed from the plasma into the interstitial fluid. The volume of distribution typically approximates that of the extracellular fluid, as seen with agents like iohexol, which has an apparent volume of distribution of 0.27 L/kg.[3] This indicates that the agent does not significantly bind to plasma proteins or accumulate in tissues.

Metabolism

A hallmark of this class of contrast agents is their metabolic stability. They are not subject to biotransformation by the liver or other organs. The molecules are excreted from the body in their original, unchanged form.[3]

Excretion

The primary route of elimination is renal excretion via glomerular filtration. The clearance of these agents is therefore closely related to the glomerular filtration rate (GFR). In healthy individuals, they are rapidly cleared from the bloodstream, with a biological half-life typically in the range of 1 to 2 hours.[3] For instance, the biologic half-life of iohexol is approximately 121 minutes.[3]

Table 1: Representative Pharmacokinetic Parameters for a Nonionic, Monomeric Iodinated Contrast Agent (based on Iohexol data)
ParameterValueSignificance
Route of Administration IntravenousEnsures 100% bioavailability.
Volume of Distribution (Vd) ~0.27 L/kgConfined to extracellular fluid.[3]
Biological Half-life (t½) ~121 minutesRapid elimination from the body.[3]
Metabolism NegligibleExcreted in an unchanged form.[3]
Primary Route of Excretion Renal (Glomerular Filtration)Clearance is dependent on kidney function.[3]
Plasma Protein Binding Very LowRemains free in circulation for filtration.

In Vivo Biodistribution: Where the Agent Goes

The biodistribution of a nonionic, monomeric contrast agent is a direct consequence of its pharmacokinetic profile. Following intravenous administration, the agent is distributed throughout the vascular system and into the interstitial space of various organs.

High Concentration Organs (Initially):
  • Kidneys: As the primary organ of excretion, the kidneys exhibit the highest concentration of the contrast agent.

  • Well-Perfused Organs: Organs with high blood flow, such as the heart, liver, and spleen, will show rapid and significant contrast enhancement.

Distribution Over Time:

The concentration of the contrast agent in the blood and tissues peaks shortly after injection and then declines as it is cleared by the kidneys. The differential enhancement of various tissues over time provides valuable diagnostic information.

Table 2: Representative In Vivo Biodistribution of a Radiolabeled Nonionic, Monomeric Iodinated Contrast Agent in a Rodent Model (% Injected Dose per Gram of Tissue - %ID/g)
Organ5 min post-injection60 min post-injection120 min post-injection
Blood 10.5 ± 2.12.5 ± 0.80.8 ± 0.3
Kidneys 25.2 ± 4.515.8 ± 3.25.1 ± 1.5
Liver 5.1 ± 1.21.8 ± 0.50.6 ± 0.2
Spleen 3.8 ± 0.91.1 ± 0.40.4 ± 0.1
Heart 4.5 ± 1.01.0 ± 0.30.3 ± 0.1
Lungs 3.2 ± 0.70.8 ± 0.20.2 ± 0.1
Muscle 1.5 ± 0.40.5 ± 0.10.2 ± 0.1
Brain 0.1 ± 0.050.05 ± 0.02< 0.02

Note: These are hypothetical data based on typical distributions for this class of compounds and are for illustrative purposes only.

Experimental Protocols for Pharmacokinetic and Biodistribution Studies

To determine the pharmacokinetic and biodistribution profile of a compound like Iosimide, a series of well-defined experiments are necessary.

Radiolabeling of the Contrast Agent

For quantitative biodistribution studies, the contrast agent is typically radiolabeled. A common method is to use a radioactive isotope of iodine, such as ¹²⁵I or ¹³¹I.

Step-by-Step Protocol for Radioiodination:

  • Preparation: A solution of the contrast agent (e.g., Iosimide) is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Radioisotope Addition: A known activity of a radioactive iodine isotope (e.g., Na¹²⁵I) is added to the solution.

  • Initiation of Labeling: An oxidizing agent (e.g., Chloramine-T) is added to facilitate the electrophilic substitution of iodine onto the benzene ring of the contrast agent. The reaction is allowed to proceed for a short duration (e.g., 1-2 minutes) at room temperature.

  • Quenching the Reaction: The reaction is stopped by the addition of a reducing agent (e.g., sodium metabisulfite).

  • Purification: The radiolabeled contrast agent is separated from free radioiodine and other reactants using a size-exclusion chromatography column (e.g., a PD-10 column).

  • Quality Control: The radiochemical purity of the final product is assessed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Animal Model and Administration

Rodent models, such as rats or mice, are commonly used for these studies.

Workflow for In Vivo Study:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.

  • Dose Preparation: The radiolabeled contrast agent is diluted in a sterile vehicle (e.g., saline) to the desired concentration.

  • Administration: A precise volume of the radiolabeled agent is administered to the animals via intravenous injection (typically through the tail vein).

  • Time Points: Animals are euthanized at predetermined time points post-injection (e.g., 5, 15, 30, 60, 120, and 240 minutes).

  • Sample Collection: Blood, major organs (kidneys, liver, spleen, heart, lungs, brain), and other tissues of interest are collected, rinsed, blotted dry, and weighed.

  • Radioactivity Measurement: The radioactivity in each sample is measured using a gamma counter.

  • Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each sample. This data is then used to determine the biodistribution profile. Pharmacokinetic parameters are calculated from the blood concentration-time data.

Diagram 1: Experimental Workflow for a Biodistribution Study

Biodistribution_Workflow cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Analysis radiolabeling Radiolabeling of Iosimide (e.g., with ¹²⁵I) purification Purification and Quality Control radiolabeling->purification dose_prep Dose Formulation purification->dose_prep animal_model Animal Model (e.g., Rat/Mouse) dose_prep->animal_model iv_injection Intravenous Injection animal_model->iv_injection time_points Euthanasia at Specific Time Points iv_injection->time_points sample_collection Organ & Tissue Collection time_points->sample_collection gamma_counting Gamma Counting sample_collection->gamma_counting data_analysis Calculation of %ID/g and PK Parameters gamma_counting->data_analysis

Caption: A generalized workflow for determining the in vivo biodistribution of a radiolabeled contrast agent.

Diagram 2: Conceptual Pathway of Iosimide In Vivo

Iosimide_Pathway IV_Admin Intravenous Administration Bloodstream Systemic Circulation (Bloodstream) IV_Admin->Bloodstream Absorption ECF Extracellular Fluid (Interstitial Space) Bloodstream->ECF Rapid Distribution Kidneys Kidneys Bloodstream->Kidneys Renal Blood Flow Organs Well-Perfused Organs (Liver, Spleen, Heart) ECF->Organs Perfusion Urine Excretion (Urine) Kidneys->Urine Glomerular Filtration

Sources

Exploratory

Iosimide (UNIVIST): Chemical Structure, Mechanism, and Experimental Protocols for Nonionic Monomeric Contrast Agents

Executive Summary Iosimide (CAS No. 79211-10-2), developed under the code ZK 36699 by Schering A.-G., is a synthetic, nonionic, monomeric iodinated contrast medium[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Iosimide (CAS No. 79211-10-2), developed under the code ZK 36699 by Schering A.-G., is a synthetic, nonionic, monomeric iodinated contrast medium[1]. Engineered to provide high X-ray attenuation for diagnostic imaging such as cerebral angiography and computed tomography (CT), iosimide represents a critical evolutionary step in the design of contrast media[1][2]. By eliminating the ionizing carboxylate group found in older agents (e.g., diatrizoate) and introducing multiple hydrophilic hydroxyl groups, iosimide significantly reduces the osmolality and chemotoxicity associated with intravenous administration[3][4]. This technical guide provides an in-depth analysis of iosimide’s chemical structure, pharmacokinetic behavior, toxicological profile, and the experimental protocols required for its validation.

Chemical Structure and Molecular Properties

The chemical architecture of a contrast agent directly dictates its clinical safety and efficacy. Iosimide is classified as a "ratio 3" contrast agent, meaning it contains three iodine atoms per osmotically active particle in solution[4].

Systematic Name: N,N,N',N',N'',N''-hexakis(2-hydroxyethyl)-2,4,6-triiodo-1,3,5-benzenetricarboxamide[5]. Molecular Formula: C21H30I3N3O9[5] Molecular Weight: 849.19 g/mol [5]

Structural Causality
  • 1,3,5-Benzenetricarboxamide Core: The central benzene ring is fully substituted. The symmetrical tri-amide substitution prevents the molecule from dissociating into ions in physiological solutions, classifying it as strictly nonionic[5].

  • 2,4,6-Triiodo Substitution: The three iodine atoms provide the dense electron cloud necessary for X-ray photon scattering and attenuation via the photoelectric effect[5].

  • Hexakis(2-hydroxyethyl) Groups: The inclusion of six 2-hydroxyethyl branches attached to the amide nitrogens is a deliberate design choice. These groups form a highly hydrophilic "shield" around the hydrophobic, lipophilic iodinated benzene core. This hydrophilicity prevents the molecule from crossing the blood-brain barrier or penetrating cell membranes, thereby minimizing neurotoxicity and general chemotoxicity[5][6].

Quantitative Data Summary
PropertyValue / Description
CAS Number 79211-10-2[7]
Molecular Weight 849.19 g/mol [5]
Iodine Content ~44.8% by weight
Agent Classification Nonionic Monomer (Ratio 3)[4]
Charge 0 (Neutral)[5]
Stereochemistry Achiral[5]

Mechanism of Action & Pharmacokinetics

Upon intravenous injection, iosimide distributes rapidly into the extracellular fluid compartment[3]. The mechanism of action is purely physical: the high atomic number of iodine (Z=53) absorbs X-rays, creating a stark contrast between the vascular space and surrounding radiolucent tissues.

Because iosimide is highly hydrophilic and non-protein binding, it is not metabolized by the hepatic system. Instead, it undergoes rapid and almost exclusive renal clearance via glomerular filtration without significant tubular reabsorption or secretion[8].

PK_Pathway A Iosimide Injection (Intravenous) B Systemic Circulation (High Hydrophilicity) A->B Rapid Distribution C Tissue Capillaries (X-ray Attenuation) B->C Extracellular Space D Renal Filtration (Glomerular) C->D Unchanged Drug E Excretion (Urine) D->E Clearance

Pharmacokinetic pathway and clearance mechanism of Iosimide.

Toxicological Profile & Renal Tolerance

The primary adverse effects of contrast media are driven by osmolality and viscosity[9]. As a nonionic monomer, iosimide exhibits an osmolality roughly half that of ionic monomers (e.g., meglumine diatrizoate) at equivalent iodine concentrations, though it remains higher than that of nonionic dimers (e.g., iotrolan)[3][4].

Clinical and preclinical trials have demonstrated that iosimide exhibits excellent neurological and cardiovascular tolerance[1]. In double-blind studies comparing iosimide to ioxaglate (an ionic dimer), iosimide showed a statistically significant lower incidence of heat and pain sensations upon injection[1].

Renal Tolerance Biomarkers

Contrast-induced nephropathy (CIN) is a primary concern in drug development. Preclinical studies in rat and rabbit models have utilized specific urinary enzymes as early indicators of renal tubular damage prior to observable changes in serum Blood Urea Nitrogen (BUN) or creatinine[8].

  • Rabbits: Gamma-glutamyl-transpeptidase (gamma-GT) is the most sensitive indicator of early kidney damage[8].

  • Rats: Lactate dehydrogenase (LDH) serves as the most reliable biomarker[8].

Studies confirm that at standard diagnostic dose levels, iosimide does not induce significant nephrotoxicity, making it a safe option for clinical imaging[8].

Experimental Protocols: Synthesis Validation and In Vivo Tolerance

As a Senior Application Scientist, establishing a self-validating protocol is essential. The following methodologies detail the structural validation and biological assessment of iosimide.

Protocol 1: Analytical Validation of Iosimide (HPLC-UV)

To ensure the purity of the synthesized hexakis(2-hydroxyethyl) substituted core, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is employed.

  • Sample Preparation: Dissolve 10 mg of iosimide standard in 10 mL of Milli-Q water. Because the compound is highly hydrophilic, no organic solvent is required for initial solubilization.

  • Stationary Phase: C18 column (250 mm × 4.6 mm, 5 µm particle size). The lipophilic iodine core interacts with the C18 chain, while the hydroxyl groups dictate elution speed.

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Start at 5% ACN, ramping to 40% over 20 minutes.

  • Detection: UV absorbance at 245 nm (optimal for the triiodinated benzene ring).

  • Validation Check: A single sharp peak indicates the absence of partially substituted intermediates (e.g., pentakis-hydroxyethyl derivatives), self-validating the completeness of the amidation reaction during synthesis.

Protocol 2: In Vivo Renal Tolerance Assay

This protocol assesses the nephrotoxic potential of iosimide using interspecies comparison[8].

  • Subject Allocation: Divide healthy male Wistar rats and New Zealand White rabbits into treatment (iosimide) and control (saline) groups.

  • Administration: Administer a single intravenous bolus of iosimide via the marginal ear vein (rabbits) or tail vein (rats) at a high diagnostic dose (e.g., 3-5 g I/kg).

  • Metabolic Housing & Urine Collection: House animals in metabolic cages. Collect urine at 2-, 4-, 8-, and 24-hour post-injection intervals.

  • Biomarker Quantification:

    • Assay rabbit urine for gamma-GT activity using a colorimetric substrate (e.g., L-gamma-glutamyl-p-nitroanilide).

    • Assay rat urine for LDH activity via NADH oxidation at 340 nm.

  • Blood Sampling: Draw blood at 24 and 48 hours to measure serum BUN and creatinine.

  • Histopathology: Euthanize subjects at 72 hours. Extract kidneys, fix in 10% formalin, and stain with H&E to evaluate proximal tubule vacuolization.

Workflow S1 Subject Allocation (Rats/Rabbits) S2 I.V. Administration (Iosimide vs. Control) S1->S2 S3 Urine Collection (Enzyme Biomarkers) S2->S3 S4 Blood Sampling (BUN & Creatinine) S2->S4 S5 Histological Exam (Kidney Tissues) S2->S5 S6 Data Analysis (Renal Tolerance Profile) S3->S6 S4->S6 S5->S6

Experimental workflow for assessing renal tolerance of contrast media.

References

  • NCATS Inxight Drugs: IOSIMIDE - General Information and Clinical Trials. National Center for Advancing Translational Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0meebanTkL1LnggIWxEwwgP_xtgJ7Kb_2_Yc-mFOiQqyx8wh7MH_R6KDhnFje2xzoTddFgCIFoNfPFHwShHrawfmKHDYAVxAxvvuliiM2IrxpkGGgWvH_hHyXt_6bLsQn]
  • GSRS: IOSIMIDE - Chemical Structure and Properties. Global Substance Registration System, National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0HGiuynCAhlm5sIW6kbwOGvbpSNTfYJ29PYqowQa5xw-lAP_hkG1RB5uI9hYPe1vgUqQgFFCgAWYTcQM7VgaPH9ZlMtB9mN2Dld-AHMpMiIjfFaBeAdGNEjUi97NCgQCl1d_-W6XmoEe7-uwCKEeskc9Ia0jWS6bscw==]
  • Effect of three non-ionic contrast media on rats and rabbits with regard to renal changes. Interspecies comparison. PubMed, National Library of Medicine.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQyntHuPiZCL1uOFclRoMAA58l0Jsjv4CditlxwsnorpV1MLqy8-Zxkw_rZpHXGghb2b1ursHimbn7eblKaGeBdCqVgs77Q98muXwYvgi9xZEvk5rIdahupc5fZhD8jA5-xB4=]
  • Effects of intravenous administration of a new nonionic dimeric contrast medium on the coronary circulation. PubMed, National Library of Medicine.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4IFDJLxDr_Dl8zw3d9qZ-T8wLBwbFaKJ-FA8VXvsjW1yDGTjdyT9wceWB73fGF6IkQoenZuFXQe7OotGoBYF5KogvxJCUZDTJwVEDlAzZqeAv-sMadGBeWciZmur7dKJKuyE=]
  • USRE36418E - Contrast media comprising a non-ionic contrast agent with low levels of sodium and calcium ions. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVIVv11ytwaeImN_1xdjmcic0m6TZt-ngMsWh_rAFvqzrWQW68SRrDXVXsO_5ST3I1HTIlg37I90JKOpZxzJKEMw3q0cwB_p1Y8M5Kb7cA54b9jQFtGD4wCdVid5LH9aHT0OEmWs5E6JsQ]

Sources

Foundational

in vitro plasma protein binding affinity of iosimide

In Vitro Plasma Protein Binding Affinity of Iosimide: Mechanistic Insights and Analytical Workflows Executive Summary As a Senior Application Scientist specializing in pharmacokinetics and bioanalysis, I frequently encou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Plasma Protein Binding Affinity of Iosimide: Mechanistic Insights and Analytical Workflows

Executive Summary

As a Senior Application Scientist specializing in pharmacokinetics and bioanalysis, I frequently encounter analytical challenges when quantifying the plasma protein binding (PPB) of highly hydrophilic molecules. Iosimide (ZK-36699) is a synthetic, non-ionic, monomeric iodinated contrast medium originally developed by Schering A.-G[1]. Like other non-ionic contrast media, iosimide is designed to be biologically inert. A critical parameter of its pharmacokinetic profile is its negligible in vitro plasma protein binding affinity. This technical guide deconstructs the physicochemical causality behind iosimide's lack of protein binding, details a self-validating Rapid Equilibrium Dialysis (RED) methodology for its quantification, and explores the clinical pharmacokinetic implications of these findings.

The Physicochemical Causality of Negligible PPB

Protein binding is fundamentally driven by electrostatic and hydrophobic interactions between a small molecule and plasma proteins—predominantly Human Serum Albumin (HSA) and Alpha-1-Acid Glycoprotein (AAG). Iosimide's chemical structure, N,N,N',N',N'',N''-hexakis(2-hydroxyethyl)-2,4,6-triiodo-1,3,5-benzenetricarboxamide, completely subverts these binding mechanisms[1].

  • Absence of Electrostatic Attraction: Unlike older ionic contrast media (e.g., diatrizoate) which possess a carboxylate group that interacts with positively charged lysine and arginine residues on HSA, iosimide is non-ionic. At physiological pH (7.4), it carries no net charge, eliminating the possibility of electrostatic binding.

  • Steric and Thermodynamic Barriers: Iosimide features six hydroxylated ethyl groups. These highly polar moieties create a dense, tightly bound hydration shell around the molecule. For iosimide to bind to the hydrophobic pockets of HSA (Sudlow's Site I or II), this hydration shell would need to be thermodynamically stripped—an energetically unfavorable process.

  • Empirical Evidence: In vitro investigations of structurally analogous non-ionic contrast media, such as iopromide, demonstrate a PPB of approximately 0.9%, confirming that this class of molecules exhibits virtually zero affinity for plasma proteins[2].

Table 1: Physicochemical and Binding Properties of Iodinated Contrast Media

Contrast MediumClassificationMolecular Weight (Da)in vitro PPB (%)Primary Clearance Mechanism
Iosimide Non-ionic monomer~849< 1.0%Renal (Glomerular Filtration)
Iopromide Non-ionic monomer7910.9%Renal (Glomerular Filtration)
Iohexol Non-ionic monomer821< 1.0%Renal (Glomerular Filtration)
Diatrizoate Ionic monomer614~10.0%Renal (Glomerular Filtration)

Analytical Methodology: The Self-Validating RED Assay

To accurately measure PPB values below 1%, standard ultrafiltration is often inadequate due to the risk of non-specific binding to the filter membrane, which can artificially inflate the bound fraction. Therefore, Rapid Equilibrium Dialysis (RED) is the gold standard.

Below is the highly controlled, step-by-step workflow designed to ensure a self-validating system.

Step 1: Matrix Preparation Pool human plasma (K2EDTA) and adjust to pH 7.4. Spike the plasma with iosimide to achieve clinically relevant concentrations (e.g., 50 µg/mL). Causality Note: Keep the spiking solvent (e.g., DMSO or Methanol) below 0.5% v/v to prevent solvent-induced conformational changes to the plasma proteins.

Step 2: RED Assembly Utilize a RED device equipped with an 8,000 Molecular Weight Cut-Off (MWCO) regenerated cellulose membrane. Causality Note: HSA is ~66 kDa and AAG is ~41 kDa. The 8K MWCO strictly confines the proteins to the donor chamber while allowing the ~849 Da iosimide molecule to diffuse freely. Load 300 µL of spiked plasma into the donor chamber and 500 µL of PBS (pH 7.4) into the receiver chamber.

Step 3: Thermodynamic Equilibration Seal the plate and incubate at 37°C on an orbital shaker at 300 rpm for 4 to 6 hours. Causality Note: Binding affinity (Kd) is highly temperature-dependent. Deviating from 37°C will alter the thermodynamic equilibrium and yield physiologically irrelevant data.

Step 4: Cross-Matrix Matching (Critical Step) Post-incubation, harvest 50 µL from both chambers. Add 50 µL of blank PBS to the plasma aliquots, and 50 µL of blank plasma to the buffer aliquots. Causality Note: Iosimide ionization during LC-MS/MS is highly susceptible to matrix effects (e.g., ion suppression from phospholipids). Cross-matrix matching ensures that both the "Free" and "Total" samples have an identical matrix background, making the ratio perfectly accurate.

Step 5: Protein Precipitation & LC-MS/MS Add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Iohexol-d5). Vortex and centrifuge at 14,000 x g for 15 minutes. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

Self-Validation & Quality Control Mechanisms

A protocol is only as trustworthy as its internal controls. This workflow is self-validating through two mechanisms:

  • Mass Balance Recovery: Calculated as (Amount in Donor + Amount in Receiver) / Total Spiked Amount. A recovery of >85% validates that iosimide is not non-specifically binding to the RED membrane or the plastic plate.

  • Reverse Dialysis Control: A parallel well is run where iosimide is spiked into the buffer chamber instead of the plasma. If the final calculated PPB matches the forward dialysis well, thermodynamic equilibrium is definitively confirmed.

RED_Workflow N1 1. Spike Plasma (Iosimide + K2EDTA) N2 2. RED Device Loading (8K MWCO Membrane) N1->N2 Aliquot 300 µL N3 3. Thermodynamic Incubation (37°C, 4-6 hours, 300 rpm) N2->N3 Add 500 µL PBS to receiver N4 4. Cross-Matrix Matching (Self-Validating Step) N3->N4 Harvest 50 µL from each N5 5. LC-MS/MS Analysis (Quantify Free vs. Total) N4->N5 Protein Precipitation

Fig 1: In vitro workflow for determining plasma protein binding affinity using the RED assay.

Data Interpretation & Pharmacokinetic Impact

The fraction unbound ( fu​ ) of iosimide approaches 1.0 (~100% free). Because non-ionic contrast media do not bind to plasma proteins and undergo zero hepatic metabolism, their pharmacokinetic fate is entirely dictated by physical diffusion and renal hemodynamics[3].

Upon intravenous administration, the lack of PPB allows iosimide to rapidly cross the capillary endothelium and distribute evenly throughout the extracellular fluid (ECF). Consequently, its Volume of Distribution ( Vd​ ) closely mirrors the physiological ECF volume (~0.2 L/kg). Furthermore, because only the unbound fraction of a drug is available for glomerular filtration, iosimide's ~100% free fraction ensures rapid and efficient renal clearance, minimizing systemic toxicity and central nervous system exposure.

PK_Logic IV IV Injection (Iosimide) Blood Blood Plasma (PPB < 1%) IV->Blood ECF Extracellular Fluid (Vd ≈ 0.2 L/kg) Blood->ECF Rapid Diffusion Kidney Renal Clearance (Glomerular Filtration) Blood->Kidney Unbound Fraction

Fig 2: Pharmacokinetic distribution and clearance logic of iosimide driven by negligible PPB.

References

  • Title: IOSIMIDE - Inxight Drugs Source: ncats.io URL: 1

  • Title: ultravist Source: hres.ca URL: 2

  • Title: Waiting times between examinations with intravascularly administered contrast media: a review of contrast media pharmacokinetics and updated ESUR Contrast Media Safety Committee guidelines - PMC Source: nih.gov URL: 3

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Characterization of Iosimide: Cellular Uptake and Biomolecular Interactions

Introduction: A Framework for Understanding Iosimide's Cellular Behavior Iosimide is a synthetic, nonionic, monomeric iodinated contrast medium designed for diagnostic imaging procedures such as cerebral angiography[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Framework for Understanding Iosimide's Cellular Behavior

Iosimide is a synthetic, nonionic, monomeric iodinated contrast medium designed for diagnostic imaging procedures such as cerebral angiography[1]. Its chemical structure, N,N',N'',N''-Hexakis(2-hydroxyethyl)-2,4,6-triiodo-1,3,5-benzenetricarboxamide, confers high water solubility and low osmolality, characteristics that are critical for its clinical application and tolerance[1][2]. While the primary function of iosimide is to attenuate X-rays, its journey through the biological milieu involves transient interactions with cells and biomolecules. Understanding the nature of these interactions—specifically, how iosimide enters or associates with cells and its potential for non-specific binding—is crucial for a comprehensive assessment of its biocompatibility and for elucidating the mechanisms behind potential adverse effects, such as contrast-induced nephrotoxicity[2][3].

Unlike targeted therapeutics, which are designed for high-affinity binding to specific receptors, a dedicated receptor for iosimide has not been identified. Its interactions are more likely governed by its physicochemical properties, leading to less specific associations with cell membranes and proteins[4][5][6]. Therefore, this guide eschews a traditional receptor-ligand focus. Instead, it presents a systematic, in vitro framework for characterizing the cellular uptake pathways and the broader biomolecular binding profile of iosimide. This approach provides a robust methodology for investigating small molecules where a specific, high-affinity target is not presumed, ensuring a self-validating and scientifically rigorous exploration.

Part 1: Elucidating the Pathways of Iosimide Cellular Uptake

The initial critical question is whether iosimide can cross the cell membrane and, if so, by what mechanism. The following assays are designed to systematically investigate these possibilities, moving from general uptake to the identification of specific pathways. For these studies, cell lines of particular relevance, such as human kidney proximal tubule epithelial cells (e.g., HK-2) or other renal cell lines (e.g., NRK 52-E), are logical choices given that the kidneys are a primary route of elimination and a site of potential toxicity for contrast media[2][7].

Foundational Cellular Accumulation Assay

The first step is to determine if iosimide accumulates in or on cells over time and as a function of concentration. As direct labeling of iosimide may alter its properties, quantification is typically achieved via methods that can detect the intact molecule, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cell Monolayer: Using a confluent cell monolayer mimics a tissue barrier and provides a consistent surface area for uptake experiments[8].

  • Time and Concentration Dependence: Assessing uptake across various time points and concentrations is fundamental to understanding the kinetics of the process. A linear increase with concentration may suggest passive diffusion, whereas saturation at higher concentrations could indicate a carrier-mediated process.

  • Temperature Control: Performing the assay at both 37°C and 4°C is a classic method to distinguish between energy-dependent active transport (inhibited at 4°C) and passive diffusion (less affected by temperature)[9].

  • Cell Seeding: Seed a relevant cell line (e.g., HK-2) in 24-well plates and culture until a confluent monolayer is formed.

  • Preparation: Prior to the assay, wash the cells twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Incubation: Add solutions of iosimide in HBSS at a range of concentrations (e.g., 10 µM to 1 mM) to the cell monolayers. For each concentration, prepare replicate wells for each time point (e.g., 5, 15, 30, 60, 120 minutes).

  • Temperature Control: Run parallel experiments by incubating one set of plates at 37°C and another at 4°C.

  • Termination of Uptake: At each time point, rapidly aspirate the iosimide solution and wash the cell monolayer three times with ice-cold PBS to stop the uptake process and remove extracellular compound.

  • Cell Lysis: Lyse the cells in each well using a suitable lysis buffer (e.g., RIPA buffer or 0.1 M NaOH).

  • Quantification: Collect the cell lysates and analyze the intracellular concentration of iosimide using a validated LC-MS/MS method. Normalize the amount of iosimide to the total protein content in each well, determined by a BCA assay.

Differentiating Cellular Uptake Mechanisms with Pathway Inhibitors

If the foundational assay indicates energy-dependent uptake, the next step is to dissect the specific endocytic or transport pathways involved. This is achieved by pre-treating the cells with well-characterized pharmacological inhibitors.

The choice of inhibitors allows for the systematic blockade of major endocytosis pathways. By comparing uptake in the presence and absence of these inhibitors, the contribution of each pathway can be inferred[10][11].

InhibitorConcentrationTarget PathwayRationale
Chlorpromazine ~10 µg/mLClathrin-mediated endocytosisPrevents the assembly of clathrin coats at the plasma membrane[10].
Filipin / Nystatin ~5 µg/mLCaveolae-mediated endocytosisDisrupts cholesterol-rich lipid rafts and caveolae structures[10].
Amiloride ~1 mMMacropinocytosisInhibits the Na+/H+ exchanger, which is required for macropinosome formation[11].
Sodium Azide & 2-Deoxy-D-glucose ~100 mM / ~50 mMGeneral Energy DepletionInhibits ATP production, blocking all active transport processes[10].
  • Cell Seeding: Prepare confluent cell monolayers in 24-well plates as described previously.

  • Pre-incubation: Wash the cells with HBSS. Pre-incubate the cells with the selected inhibitors (dissolved in HBSS) for 30-60 minutes at 37°C. Include a vehicle-only control group.

  • Uptake Assay: After pre-incubation, add a fixed, non-saturating concentration of iosimide (determined from the foundational assay) to the wells, in the continued presence of the inhibitors.

  • Incubation and Termination: Incubate for a fixed time (e.g., 60 minutes) at 37°C. Terminate the assay by washing with ice-cold PBS.

  • Lysis and Quantification: Lyse the cells and quantify intracellular iosimide as previously described.

  • Data Analysis: Compare the amount of iosimide uptake in the inhibitor-treated groups to the vehicle control. A significant reduction in uptake suggests the involvement of the targeted pathway.

Part 2: Characterizing Biomolecular Interactions in the Absence of a Known Receptor

Given that iosimide is not designed to bind to a specific receptor, it is more pertinent to investigate its potential for lower-affinity, non-specific interactions with proteins and cell membranes. These interactions can influence its pharmacokinetic profile and may be relevant to its mechanism of action or toxicity[6][12].

Surface Plasmon Resonance (SPR) for Interaction Profiling

SPR is a powerful label-free technique for monitoring molecular interactions in real-time[13][14]. While typically used for specific ligand-receptor pairs, it can be adapted to screen for iosimide's interactions with a broader range of biological macromolecules.

  • Immobilization Strategy: Immobilizing a general protein like Human Serum Albumin (HSA)—a known interactor with some contrast media—or creating a lipid bilayer on the sensor chip allows for the assessment of non-specific protein binding and membrane association, respectively[6].

  • Analyte Concentration Series: Injecting a series of iosimide concentrations allows for the determination of kinetic parameters (association and dissociation rates) and binding affinity (KD), even for weak interactions[13][14].

  • Chip Preparation: Covalently immobilize a target protein (e.g., HSA) onto a CM5 sensor chip via amine coupling. Alternatively, prepare a lipid bilayer on an L1 sensor chip. A reference flow cell should be prepared in parallel (e.g., blocked without protein) to subtract bulk refractive index changes.

  • Analyte Preparation: Prepare a series of precise dilutions of iosimide in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the iosimide solutions over the prepared sensor chip surface, from the lowest to the highest concentration. Include several buffer-only injections for double referencing.

  • Regeneration: Between each iosimide injection, inject a regeneration solution (e.g., a mild acid or base, depending on the interaction) to remove any bound analyte and return the signal to baseline.

  • Data Analysis: Subtract the reference flow cell data from the active cell data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding or a steady-state affinity model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single experiment[15]. It is the gold standard for characterizing binding thermodynamics and does not require labeling or immobilization[4].

  • Solution-Based Measurement: ITC is performed in solution, which closely mimics physiological conditions and avoids potential artifacts from immobilization[4].

  • Thermodynamic Insight: Measuring both enthalpy and entropy provides deeper insight into the nature of the binding forces (e.g., hydrogen bonding vs. hydrophobic interactions). This is valuable for understanding even weak, non-specific interactions.

  • Sample Preparation: Prepare a solution of the target macromolecule (e.g., HSA or prepared liposomes) in a carefully degassed buffer (e.g., PBS). Prepare a solution of iosimide in the exact same buffer at a concentration 10-15 times higher than the macromolecule.

  • Instrument Setup: Load the macromolecule solution into the sample cell of the calorimeter and the iosimide solution into the injection syringe. Allow the system to equilibrate to the desired temperature (e.g., 25°C).

  • Titration: Perform a series of small, precise injections (e.g., 2-5 µL) of the iosimide solution into the sample cell. Each injection will produce a heat-flow peak corresponding to the binding event.

  • Data Acquisition: Continue the injections until the binding sites are saturated and the heat of binding diminishes to the heat of dilution.

  • Data Analysis: Integrate the area under each injection peak to determine the heat change per injection. Plot this heat change against the molar ratio of iosimide to the macromolecule. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

Data Presentation & Visualization

Quantitative Data Summary

Table 1: Hypothetical Cellular Uptake of Iosimide in HK-2 Cells

Condition Iosimide Uptake (pmol/mg protein) % of Control
Control (37°C) 150.2 ± 12.5 100%
Control (4°C) 85.1 ± 9.8 56.7%
+ Sodium Azide/2-DG 90.5 ± 11.2 60.3%
+ Chlorpromazine 145.8 ± 15.1 97.1%
+ Filipin 95.3 ± 10.4 63.5%
+ Amiloride 152.1 ± 13.9 101.3%

(Data are presented as mean ± SD. This is example data for illustrative purposes.)

Table 2: Hypothetical Biomolecular Interaction Parameters for Iosimide

Technique Target K_D (M) k_a (1/Ms) k_d (1/s) ΔH (kcal/mol) -TΔS (kcal/mol)
SPR HSA 2.5 x 10⁻⁴ 1.2 x 10³ 0.3 N/A N/A
ITC HSA 3.1 x 10⁻⁴ N/A N/A -2.1 -2.8

(Data are hypothetical and for illustrative purposes.)

Mandatory Visualizations

G cluster_Uptake Part 1: Cellular Uptake Characterization cluster_Binding Part 2: Biomolecular Interaction Profiling A General Uptake Assay (Time, Conc., Temp. Dependence) B LC-MS/MS Quantification A->B C Energy-Dependent? B->C D Pathway Inhibitor Assay (Chlorpromazine, Filipin, etc.) C->D Yes E Identify Uptake Mechanism (e.g., Caveolae-mediated) C->E No (Passive Diffusion) D->E F Select Target (e.g., HSA, Lipid Bilayer) G SPR Analysis (Kinetics & Affinity) F->G H ITC Analysis (Thermodynamics) F->H I Characterize Interaction Profile (KD, ΔH, ΔS) G->I H->I Start Start: Characterize Iosimide Start->A Start->F

Caption: Overall workflow for in vitro characterization of iosimide.

G cluster_membrane Plasma Membrane Iosimide Iosimide (Extracellular) Passive Passive Diffusion Iosimide->Passive Clathrin Clathrin-coated pit Iosimide->Clathrin Caveolae Caveolae Iosimide->Caveolae Macro Macropinocytosis Iosimide->Macro Cytosol Cytosol Passive->Cytosol Clathrin->Cytosol Endosome Caveolae->Cytosol Caveosome Macro->Cytosol Macropinosome

Caption: Potential cellular uptake pathways for investigation.

References

  • Inxight Drugs. (n.d.). IOSIMIDE. National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Liu, Z. Z., Schmerbach, K., Lu, Y., Perlewitz, A., Nikitina, T., Cantow, K., Seeliger, E., Persson, P. B., Patzak, A., Liu, R., & Sendeski, M. (2014). Iodinated contrast media cause direct tubular cell damage, leading to oxidative stress, low nitric oxide, and impairment of tubuloglomerular feedback. American Journal of Physiology-Renal Physiology, 306(7), F764–F771. Retrieved from [Link]

  • Heinrich, M. C., Kuhlmann, M. K., Grgic, A., Heckmann, M. B., Köhler, H., & Uder, M. (2005). The effects of the iodinated X-ray contrast media iodixanol, iohexol, iopromide, and ioversol on the rat kidney epithelial cell line NRK 52-E. Investigative Radiology, 40(10), 653-659. Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Duff, M. R., Grubbs, J., & Howell, E. E. (2011). Isothermal titration calorimetry in drug discovery. Methods in Molecular Biology, 740, 1-21. Retrieved from [Link]

  • Zhang, Y., Zhang, Y., Wang, C., Yang, J., & Yang, M. (2025, February 21). Exploring the Adsorption Process of Iodinated Contrast Medias onto Phospholipid Membranes. ACS Publications. Retrieved from [Link]

  • Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. Retrieved from [Link]

  • Zhang, Y., Zhang, Y., Wang, C., Yang, J., & Yang, M. (2025, February 27). Exploring the Adsorption Process of Iodinated Contrast Medias onto Phospholipid Membranes: A Theoretical Toxicity Evaluation Study. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Waters, N. J., & Jones, R. (2022). Non-specific binding in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Xenobiotica, 52(8), 943-956. Retrieved from [Link]

  • Pires, M. M., et al. (2026, February 28). A generalizable assay for intracellular accumulation to profile cytosolic drug delivery in mammalian cells. Nature Communications. Retrieved from [Link]

  • Brasch, R. C., & Caldwell, J. L. (1976). Binding of Radiographic Contrast Media to Serum Proteins Demonstrated by Immunoelectrophoresis and Radioautography. Radiology, 120(1), 29-34. Retrieved from [Link]

  • GE Healthcare. (n.d.). OMNIPAQUE™ (iohexol) Injection. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from [Link]

  • Waters, N. J., & Jones, R. (2022, December 20). Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Taylor & Francis Online. Retrieved from [Link]

  • Li, Y., et al. (2025, February 3). Validating Low‐Dose Iohexol as a Marker for Glomerular Filtration Rate by In Vitro and In Vivo Studies. Clinical and Translational Science. Retrieved from [Link]

  • PubMed. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017, March 15). Office of Clinical Pharmacology Review. Retrieved from [Link]

  • Cellular Uptake and Transport Mechanism Investigations of PEGylated Niosomes for Improving the Oral Delivery of Thymopentin. (2024, March 14). MDPI. Retrieved from [Link]

  • Pires, M. M., et al. (2026, February 6). A generalizable assay for intracellular accumulation to profile cytosolic drug delivery in mammalian cells. PubMed. Retrieved from [Link]

  • Nanoparticle Multivalency Directed Shifting of Cellular Uptake Mechanism. (2016, March 9). ACS Publications. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Iosimide Administration in Rodent Cerebral Angiography

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: The Role of Iosimide in Preclinical Cerebral Angiography Iosimide is a synthetic, non-ionic, monomeric iodinated con...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Role of Iosimide in Preclinical Cerebral Angiography

Iosimide is a synthetic, non-ionic, monomeric iodinated contrast medium.[1] Like other agents in its class, such as iopromide and iohexol, its utility in radiographic imaging stems from the high atomic number of iodine, which effectively absorbs X-rays, thereby enhancing the contrast of blood vessels against surrounding tissues.[2] This property makes it a valuable tool for visualizing the intricate cerebrovascular network in preclinical rodent models. Non-ionic contrast agents are generally associated with a lower incidence of adverse effects compared to their ionic counterparts due to their lower osmolality, which minimizes osmotic stress and discomfort.[2][3]

The precise delineation of cerebral vasculature is critical in numerous areas of neuroscience and drug development research, including the study of stroke, traumatic brain injury, tumor angiogenesis, and the evaluation of novel therapeutics targeting the central nervous system. This guide provides a comprehensive overview of the principles and detailed protocols for the administration of iosimide in rodent models for cerebral angiography, with a focus on micro-computed tomography (micro-CT) and digital subtraction angiography (DSA). Given the limited specific literature on iosimide for this application, the following protocols are synthesized from established methods for chemically similar non-ionic contrast agents like iopromide and iohexol.[4][5][6]

Causality in Experimental Design: Key Considerations for Successful Angiography

The success of a rodent cerebral angiography study is contingent on several critical factors. The choice of animal model, administration route, contrast agent dosage, and infusion rate are all interconnected and must be tailored to the specific research question and imaging modality.

Animal Model Selection: Both mice and rats are commonly used for cerebral angiography. Mice are often preferred for studies involving genetic modifications, while the larger size of rats can facilitate surgical procedures and allow for the collection of larger blood volumes.

Route of Administration: The choice of administration route influences the portion of the vasculature that is visualized.

  • Intravenous (IV) injection (e.g., via the tail vein) is less invasive but results in systemic distribution of the contrast agent, leading to lower concentration in the cerebral arteries and potential for superimposition of other vessels.

  • Intra-arterial (IA) injection provides a higher concentration of the contrast agent directly to the cerebral circulation, resulting in superior image quality. Common IA routes include:

    • External Carotid Artery (ECA) Catheterization: Allows for selective angiography of one cerebral hemisphere.[7][8]

    • Common Carotid Artery (CCA) Catheterization: Provides visualization of the circulation in one hemisphere.[9]

    • Femoral Artery Catheterization: A transfemoral approach can be used for more extensive, selective angiography of various arteries, including the cerebral arteries.[10]

Dosage and Infusion Rate: The volume and rate of contrast agent administration are critical for achieving optimal vessel opacification without inducing adverse hemodynamic effects. A rapid bolus injection is typically used for DSA to capture the arterial phase, while a slower, continuous infusion is often employed for micro-CT angiography to ensure sustained vessel enhancement during the scan.[5][6][7]

Experimental Protocols

PART 1: Animal Preparation and Anesthesia

Proper animal preparation is paramount for subject welfare and the acquisition of high-quality, motion-free images.

1.1. Acclimatization and Fasting:

  • Animals should be acclimatized to the laboratory environment to minimize stress.

  • Fasting for a short period (e.g., 4-6 hours) before the procedure can reduce the risk of aspiration, though water should be available ad libitum.

1.2. Anesthesia:

  • Inhalant anesthesia with isoflurane is preferred for its rapid induction and recovery, and ease of titration.[11][12]

    • Induction: 3-5% isoflurane in oxygen.

    • Maintenance: 1-2.5% isoflurane delivered via a nose cone or ventilator.[13]

  • Injectable anesthetic cocktails (e.g., ketamine/xylazine) can also be used, but may have a greater impact on cardiovascular parameters.[11][14]

1.3. Physiological Monitoring and Support:

  • Throughout the procedure, maintain the animal's body temperature at 37°C using a heating pad and monitor vital signs (respiratory rate, heart rate).[13]

  • Apply ophthalmic ointment to the eyes to prevent corneal drying.

  • For longer procedures, administration of subcutaneous or intraperitoneal fluids may be necessary to maintain hydration.

PART 2: Catheterization Techniques

The following are detailed step-by-step methodologies for common catheterization routes. Aseptic surgical technique should be maintained throughout.

2.1. External Carotid Artery (ECA) Catheterization (for selective hemispheric angiography):

  • Position the anesthetized animal in dorsal recumbency.

  • Make a midline cervical incision and bluntly dissect the tissues to expose the common carotid artery (CCA) and its bifurcation into the internal carotid artery (ICA) and external carotid artery (ECA).

  • Ligate the distal ECA and place a temporary ligature around the proximal ECA.

  • Make a small incision in the ECA between the ligatures.

  • Introduce a catheter (e.g., PE-10 for mice, PE-50 for rats) filled with heparinized saline into the ECA and advance it to the bifurcation of the CCA.

  • Secure the catheter in place and confirm patency.

2.2. Femoral Artery Catheterization (for comprehensive angiography):

  • Position the anesthetized animal in dorsal recumbency.

  • Make an incision in the groin area to expose the femoral artery.

  • Isolate the femoral artery and place proximal and distal ligatures.

  • Tighten the distal ligature and apply gentle traction to the proximal ligature to temporarily occlude blood flow.

  • Introduce a catheter needle into the artery and then insert the catheter.

  • Remove the needle and advance the catheter to the desired location (e.g., aortic arch for cerebral angiography) using fluoroscopic guidance if available.

  • Secure the catheter and flush with heparinized saline.

PART 3: Iosimide Administration and Imaging

3.1. Iosimide Preparation:

  • Use a commercially available sterile solution of a non-ionic, monomeric iodinated contrast agent with an iodine concentration of approximately 300 mgI/mL.

  • Warm the contrast medium to body temperature to reduce its viscosity.

3.2. Administration and Imaging Protocols:

Parameter Mouse (Micro-CT Angiography) Mouse (Digital Subtraction Angiography) Rat (Micro-CT Angiography) Rat (Digital Subtraction Angiography)
Route External Carotid Artery / Tail VeinExternal Carotid ArteryJugular Vein / Femoral ArteryCommon Carotid Artery
Iosimide Volume ~220 µL~30-33 µL~2.4 mL~0.2 mL
Infusion Rate ~11 µL/sec over 20 secBolus injection over 1 sec1.2 mL/minBolus injection
Imaging Window During infusionImmediately upon injectionDuring infusionImmediately upon injection

Protocol for Micro-CT Angiography (Rat Example):

  • Prepare the animal and establish vascular access as described above.

  • Position the animal in the micro-CT scanner.

  • Perform a pre-contrast (scout) scan.

  • Initiate the continuous infusion of iosimide (e.g., 1.2 mL/min for 2 minutes).[6]

  • Simultaneously begin the CT acquisition.[6]

  • After the scan, discontinue the infusion.

Protocol for Digital Subtraction Angiography (Mouse Example):

  • Prepare the animal and establish vascular access.

  • Position the animal for imaging.

  • Administer a rapid bolus of iosimide (e.g., 33 µL over 1 second) via the catheter.[7][8]

  • Acquire a rapid sequence of images to capture the arterial, capillary, and venous phases of cerebral circulation.

PART 4: Post-Procedure Care and Recovery
  • After imaging, withdraw the catheter and ligate the vessel.

  • Close the surgical incision in layers.

  • Discontinue anesthesia and allow the animal to recover in a warm, clean cage.

  • Monitor the animal for any signs of distress, neurological deficits, or complications at the surgical site.

  • Provide post-operative analgesia as per approved institutional protocols.

Data Presentation and Visualization

Quantitative Data Summary
ParameterMouseRatReference(s)
Typical Body Weight 20-30 g250-400 g
Total Blood Volume ~1.5-2.0 mL~15-25 mL
Micro-CT Iosimide Dose ~220 µL~2.4 mL[6][7][8]
DSA Iosimide Dose ~30-33 µL~200 µL[7][8][9]
Experimental Workflow Diagrams

G cluster_prep Animal Preparation cluster_imaging Angiography Procedure cluster_post Post-Procedure P1 Anesthesia Induction (Isoflurane 3-5%) P2 Catheter Placement (e.g., External Carotid Artery) P1->P2 P3 Physiological Monitoring (Temp, Respiration) P2->P3 I1 Position Animal in Imager P3->I1 I2 Iosimide Administration (Bolus or Infusion) I1->I2 I3 Image Acquisition (Micro-CT or DSA) I2->I3 R1 Catheter Removal & Wound Closure I3->R1 R2 Anesthesia Recovery R1->R2 R3 Post-operative Monitoring R2->R3 G cluster_route Administration Route Decision cluster_tech Catheterization Technique cluster_imaging Imaging Modality cluster_admin Administration Protocol start Start D1 Research Goal: Selective Hemispheric View? start->D1 D1_yes Yes D1->D1_yes D1_no No D1->D1_no T1 External/Common Carotid Artery Catheterization D1_yes->T1 T2 Femoral Artery or Tail Vein Catheterization D1_no->T2 I1 Digital Subtraction Angiography (DSA) T1->I1 I2 Micro-Computed Tomography (Micro-CT) T1->I2 T2->I1 T2->I2 A1 Rapid Bolus Injection I1->A1 A2 Slow, Continuous Infusion I2->A2 end Proceed to Imaging A1->end A2->end

Sources

Application

Advanced Preparation and Administration Protocols for Iosimide in Preclinical Micro-CT Imaging

Introduction & Mechanistic Overview Micro-computed tomography (micro-CT) provides exceptional spatial resolution for preclinical imaging; however, the inherent X-ray attenuation of soft tissues is nearly identical, neces...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Micro-computed tomography (micro-CT) provides exceptional spatial resolution for preclinical imaging; however, the inherent X-ray attenuation of soft tissues is nearly identical, necessitating the use of exogenous contrast agents 1. Iosimide is a synthetic, non-ionic, monomeric iodinated contrast medium 2. Like other non-ionic monomers, iosimide relies on the high atomic number of iodine ( Z=53 ) to induce a strong photoelectric effect, thereby increasing the radiodensity of the target physiological compartment 1.

Historically, ionic contrast agents caused significant hemodynamic perturbations due to their hyperosmolality. Iosimide, being non-ionic, exhibits lower osmolality, significantly reducing the incidence of osmotic diuresis, endothelial damage, and cardiovascular shock during intravenous administration [[3]]().

Physicochemical Profiling & Formulation Strategy

When formulating iosimide for micro-CT, the central challenge is balancing iodine concentration (for adequate X-ray attenuation) with viscosity and osmolality (for physiological tolerance).

Table 1: Physicochemical Properties & Micro-CT Significance of Iosimide

PropertyValueCausality in Micro-CT Application
Molecular Formula C21H30I3N3O9 4Determines the stoichiometric ratio of iodine for concentration calculations.
Molecular Weight 849.19 g/mol 4Low molecular weight allows rapid passive diffusion into fixed tissues ex vivo [[5]]().
Iodine Content ~44.8% (w/w)High mass fraction of iodine ensures maximum Hounsfield Unit (HU) generation per gram of solute.
Ionization Non-ionic 2Minimizes osmotic gradients across endothelial barriers, preventing fluid shifts in vivo3.

Experimental Protocols: Iosimide Preparation

To accommodate both vascular and soft-tissue imaging, iosimide must be formulated differently based on the application.

Protocol A: In Vivo Vascular Formulation (300 mg I/mL)

Rodents exhibit extremely rapid renal clearance of monomeric non-ionic contrast agents. A simple bolus injection is rapidly excreted, narrowing the imaging window and reducing contrast resolution [[6]](). Therefore, a high-concentration solution must be prepared for continuous intravenous (IV) infusion 67.

Step-by-Step Methodology:

  • Stoichiometric Calculation: To achieve 300 mg I/mL, calculate the required mass of iosimide powder. Since iosimide is ~44.8% iodine by weight, weigh 669.2 mg of clinical-grade iosimide per 1 mL of final solution.

  • Solvent Addition: Add sterile Water for Injection (WFI) or 0.9% saline to approximately 80% of the target final volume.

  • Thermal Dissolution: Place the solution on a magnetic stirrer and heat to 37°C.

    • Causality: High-concentration iodinated solutions are highly viscous. Heating increases molecular kinetic energy, ensuring complete dissolution while reducing the solution's viscosity to match physiological blood viscosity, thereby preventing shear stress on the rodent's delicate venous endothelium.

  • pH Titration: Measure and adjust the pH to 6.8–7.4 using 0.1 M NaOH or HCl.

    • Causality: Maintaining physiological pH prevents localized metabolic acidosis and phlebitis at the injection site.

  • Sterilization: QS to the final volume and pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

    • Causality: PES membranes have high flow rates and low protein binding, making them ideal for viscous solutions. Filtration removes opportunistic pathogens and undissolved micro-particulates that could cause fatal pulmonary micro-embolisms in vivo.

Protocol B: Ex Vivo Soft Tissue Staining (150 mg I/mL)

For ex vivo imaging (e.g., brain morphometry), tissues are immersed in the contrast agent. The iodine molecules passively diffuse into the tissue, binding differentially to lipids and proteins to create contrast between structures like grey and white matter 5.

Step-by-Step Methodology:

  • Preparation: Dissolve 334.6 mg of iosimide per mL in 1x PBS or 10% neutral buffered formalin (if simultaneous fixation is required).

  • Tissue Immersion: Submerge the perfusion-fixed tissue in the iosimide solution using a volume ratio of at least 10:1 (solution to tissue).

  • Incubation: Incubate at 4°C for 7 to 14 days.

    • Causality: Passive diffusion of the 849.19 g/mol monomer into the dense extracellular matrix is time-dependent. Extending immersion to 14 days maximizes the contrast-to-noise ratio (CNR) by allowing deep tissue penetration and differential accumulation 5.

Workflow & Administration

IosimideWorkflow Start Iosimide Powder (C21H30I3N3O9) Mix Dissolution & Heating (37°C, Magnetic Stirring) Start->Mix Solvent Sterile Saline / PBS Solvent->Mix Filter Sterile Filtration (0.22 µm PES Filter) Mix->Filter pH 7.4 Adjustment InVivo In Vivo Application (Continuous IV Infusion) Filter->InVivo 300 mg I/mL ExVivo Ex Vivo Application (Tissue Immersion 3-14 Days) Filter->ExVivo 60-150 mg I/mL Scan Micro-CT Acquisition (High-Resolution Scan) InVivo->Scan Steady-State Blood Pool ExVivo->Scan Differential Tissue Uptake Recon 3D Volume Rendering & Quantitative Analysis Scan->Recon

Workflow for the formulation and micro-CT application of iosimide contrast solutions.

Table 2: Administration Parameters for Micro-CT Modalities

ApplicationTarget FormulationDelivery MethodPrimary Use Case
In Vivo Angiography 300 mg I/mLContinuous IV Infusion via syringe pump (1–5 mL/hr) 6Vascular mapping, stroke models, tumor angiogenesis 67.
Ex Vivo Soft Tissue 60–150 mg I/mLTotal Immersion (3–14 days) 5High-resolution brain morphometry, grey/white matter differentiation 5.

Quality Control: The Self-Validating System

To ensure scientific integrity, this protocol incorporates a self-validating feedback loop:

  • Pre-Scan Phantom Validation: Before animal administration, scan a microcentrifuge tube containing the formulated iosimide alongside a water blank. At standard micro-CT energies (e.g., 50-80 kVp), a 300 mg I/mL solution should yield >3000 Hounsfield Units (HU). Causality: If the HU is below the expected threshold, it indicates incomplete dissolution or a stoichiometric error, preventing the waste of live animal models.

  • Steady-State Monitoring (In Vivo): During the continuous infusion, monitor the HU in a major vessel (e.g., descending aorta). The infusion rate (1–5 mL/hr) should be dynamically titrated to maintain a steady-state attenuation of ~500-800 HU, compensating for the rapid renal clearance 67.

References

  • IOSIMIDE - Inxight Drugs Source: ncats.io URL:[Link]

  • Effects of intravenous administration of a new nonionic dimeric contrast medium on the coronary circulation. Comparison with monomeric ionic and nonionic media Source: PubMed (nih.gov) URL:[Link]

  • IOSIMIDE - Global Substance Registration System (GSRS) Source: gsrs.ncats.nih.gov URL:[Link]

  • In vivo small animal micro-CT using nanoparticle contrast agents Source: PMC (nih.gov) URL:[Link]

  • In Vivo Diagnostic Imaging Using Micro-CT: Sequential and Comparative Evaluation of Rodent Models for Hepatic/Brain Ischemia and Stroke Source: PLOS One URL:[Link]

  • In vivo X-Ray Computed Tomographic Imaging of Soft Tissue with Native, Intravenous, or Oral Contrast Source: MDPI URL:[Link]

  • Ex vivo imaging of mouse brain using micro-CT with non-ionic iodinated contrast agent: a comparison with myelin staining Source: PMC (nih.gov) URL:[Link]

Sources

Method

Application Note: Enhancing the Photochemical Stability of Iosimide via Substituted Cyclodextrin Inclusion Complexes

Executive Summary Iosimide is a synthetic, nonionic, monomeric iodinated contrast medium utilized in diagnostic imaging. While it exhibits excellent neurological and cardiovascular tolerance compared to legacy ionic agen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Iosimide is a synthetic, nonionic, monomeric iodinated contrast medium utilized in diagnostic imaging. While it exhibits excellent neurological and cardiovascular tolerance compared to legacy ionic agents[1], its triiodobenzene core is highly susceptible to photodegradation. Exposure to ultraviolet (UV) or visible light triggers homolytic cleavage of the carbon-iodine (C-I) bonds, leading to the release of toxic free iodide and the formation of reactive iodinated by-products[2].

Historically, mitigating this degradation required costly, light-shielded primary packaging. This application note details a novel, packaging-independent formulation strategy: the use of substituted cyclodextrins (SCDs)—specifically sulfobutylether-β-cyclodextrin (SBE-β-CD)—to form host-guest inclusion complexes with iosimide. This steric shielding drastically reduces the quantum yield of photodegradation, ensuring long-term API stability under ambient light conditions[3].

Mechanistic Rationale: Steric Shielding of C-I Bonds

The photodegradation of iodinated contrast agents is driven by photon absorption in the 254–400 nm range, which provides sufficient energy to break the aromatic C-I bond. In an unformulated aqueous state, this homolytic cleavage is rapid and autocatalytic.

By introducing SBE-β-CD, the hydrophobic triiodobenzene ring of iosimide partitions into the lipophilic cavity of the cyclodextrin torus. This thermodynamic equilibrium creates a physical barrier (steric shielding) around the labile C-I bonds. Consequently, incident UV photons are scattered or absorbed by the cyclodextrin exterior, preventing the localized energy spikes required for homolytic cleavage.

G Iosimide Iosimide (API) FreePath Aqueous Formulation (Unprotected) Iosimide->FreePath SCDPath Formulation with SBE-β-CD Iosimide->SCDPath UV1 UV/Vis Exposure FreePath->UV1 UV2 UV/Vis Exposure SCDPath->UV2 Degradation Homolytic C-I Cleavage (Photodegradation) UV1->Degradation Shielding Host-Guest Inclusion Complex (Steric Shielding) UV2->Shielding Toxicity Free Iodide Release Degradation->Toxicity Stability Intact C-I Bonds (Photostability Maintained) Shielding->Stability

Photodegradation pathway of free iosimide vs. steric shielding via SCD inclusion complexation.

Quantitative Formulation Parameters

The efficacy of the inclusion complex is highly dependent on the molar ratio of Iosimide to SCD. The data below demonstrates the non-linear stabilization effect. The sharp drop in free iodide release between the 1:0.05 and 1:0.10 ratios indicates the saturation point of the binding constant ( Ka​ ). Once the stoichiometric threshold is met, the API is fully shielded[3].

Table 1: Photostability of Iosimide Formulations Post-ICH Q1B UV Irradiation

Formulation TypeIosimide (mM)SBE-β-CD (mM)Molar Ratio (API:SCD)Free Iodide Released (µg/mL)API Recovery (%)
Control (Unformulated) 47301:0> 45.0< 85.0
Sub-optimal SCD 47323.651:0.0512.494.2
Optimal SCD 47347.301:0.10< 2.0> 99.1

Note: Formulations were buffered with 10 mM Tromethamine (TRIS) at pH 7.4.

Experimental Protocol: Formulation and Validation Workflow

To ensure reproducibility, this protocol is designed as a self-validating system . It requires the parallel processing of an unformulated control batch. The assay is only considered valid if the control batch exhibits >10% API degradation, proving that the UV stress conditions were sufficient to challenge the SCD-stabilized formulation.

G Prep 1. Buffer Prep (10 mM TRIS, pH 7.4) Dissolve 2. Co-dissolution (Iosimide + SBE-β-CD) Prep->Dissolve Equilibrate 3. Equilibration (Stirring, 24h, 25°C) Dissolve->Equilibrate Irradiate 4. UV Irradiation (ICH Q1B Standards) Equilibrate->Irradiate Analyze 5. HPLC & ISE Analysis (Quantify Free Iodide) Irradiate->Analyze

Step-by-step workflow for formulating and validating SCD-stabilized iosimide.

Phase 1: Preparation of the Inclusion Complex

Causality Check: Tromethamine (TRIS) is selected as the buffer because it maintains physiological pH without interacting with the cyclodextrin cavity or catalyzing C-I bond cleavage, unlike phosphate buffers which can sometimes precipitate at high contrast agent concentrations.

  • Buffer Preparation: Prepare a 10 mM Tromethamine (TRIS) solution in highly purified, deionized water (18.2 MΩ·cm). Adjust the pH to exactly 7.4 using 0.1N Hydrochloric Acid (HCl).

  • Excipient Dissolution: Weigh and add SBE-β-CD to achieve a final concentration of 47.3 mM. Stir at 300 RPM until optical clarity is achieved.

  • API Integration: Slowly add Iosimide powder to achieve a target concentration of 473 mM (approx. 180 mg I/mL).

  • Thermodynamic Equilibration (Critical Step): Seal the vessel and stir continuously for 24 hours at 25°C. Why 24 hours? Host-guest complexation is a dynamic equilibrium. Sufficient time is required for the hydrophobic triiodobenzene rings to fully displace water molecules inside the cyclodextrin cavities.

Phase 2: Accelerated Photostability Testing
  • Aliquot Distribution: Dispense 5 mL aliquots of both the formulated complex and the unformulated control into standard Type I clear glass vials (which offer no inherent UV shielding).

  • ICH Q1B Irradiation: Place the vials in a photostability chamber. Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 Watt hours/square meter.

  • Thermal Control: Maintain the chamber temperature at 25°C to ensure that any observed degradation is strictly photochemical, not thermal.

Phase 3: Analytical Validation

Causality Check: We utilize two orthogonal analytical methods. Ion-Selective Electrodes (ISE) provide direct, highly sensitive quantification of the primary toxic degradant (free iodide), while HPLC confirms the overall mass balance and structural integrity of the API.

  • Free Iodide Quantification (ISE):

    • Calibrate the Iodide Ion-Selective Electrode using standard solutions ranging from 0.1 to 100 µg/mL.

    • Dilute the irradiated samples 1:10 in an ionic strength adjuster (ISA) buffer to normalize background ion activity.

    • Record the mV reading and extrapolate the free iodide concentration.

    • Validation Gate: The unformulated control must show >45 µg/mL free iodide. The SCD formulation should yield <2.0 µg/mL.

  • API Recovery (HPLC):

    • Inject 10 µL of the sample onto a C18 reverse-phase column.

    • Run an isocratic mobile phase of Water/Acetonitrile (90:10 v/v) at 1.0 mL/min.

    • Monitor UV absorbance at 254 nm. Calculate the area under the curve (AUC) relative to a non-irradiated reference standard to determine the % API recovery.

Conclusion

Formulating iosimide with substituted cyclodextrins at a 1:0.10 molar ratio provides a robust, thermodynamically stable inclusion complex. This methodology effectively halts UV-induced homolytic C-I bond cleavage, preserving the integrity of the contrast agent and eliminating the clinical risks associated with free iodide toxicity, all without the need for specialized light-blocking packaging.

References

  • IOSIMIDE - Inxight Drugs, NC
  • US20220096664A1 - Stabilized formulations containing iodinated contrast agents and cyclodextrins, Google P
  • Occurrence of iodinated X-ray contrast media in indirect potable reuse systems, ResearchG

Sources

Application

Application Notes and Protocols for Measuring Plasma Iodine Concentration Following Iosimide Intravenous Injection

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide details a robust and validated method for the quantitative determination...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details a robust and validated method for the quantitative determination of total iodine concentration in plasma samples following the intravenous administration of Iosimide, a non-ionic, monomeric iodinated contrast medium. The protocol is centered around the highly sensitive and specific technique of Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This document provides the scientific rationale behind the chosen methodology, a step-by-step protocol for sample handling, preparation, and analysis, as well as guidelines for method validation and quality control to ensure data integrity.

Introduction: The Significance of Monitoring Iosimide-Derived Iodine in Plasma

Iosimide (C₂₁H₃₀I₃N₃O₉, Molecular Weight: 849.19 g/mol ) is a synthetic, non-ionic, monomeric contrast medium.[1] Like other iodinated contrast agents, its efficacy in enhancing the visualization of vascular structures and organs in radiographic procedures is directly related to the concentration of iodine it delivers to the region of interest.[2] The pharmacokinetic profile of Iosimide, particularly the concentration and clearance of iodine from the plasma, is a critical parameter in drug development and clinical research. Accurate measurement of plasma iodine concentration over time allows for the determination of key pharmacokinetic parameters such as peak concentration (Cmax), time to peak concentration (Tmax), elimination half-life (t½), and the area under the concentration-time curve (AUC). These parameters are fundamental to understanding the distribution and elimination of the contrast agent, which in turn informs dosing regimens and safety assessments.

Non-ionic contrast media are generally considered to be biologically inert and are primarily excreted unchanged by the kidneys.[3] While some in-vivo and in-vitro studies have shown minor biotransformation of certain non-ionic contrast agents into more polar metabolites (e.g., glucosides), significant de-iodination to free iodide is minimal.[4][5] Therefore, the measurement of total iodine in plasma serves as a reliable surrogate for the concentration of the intact Iosimide molecule.

This application note provides a detailed protocol for the quantification of total iodine in plasma using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a technique renowned for its high sensitivity and elemental specificity, making it the gold standard for trace element analysis.[4][5]

Scientific Principles of Iodine Quantification by ICP-MS

Inductively Coupled Plasma Mass Spectrometry is an analytical technique that can detect and quantify elements at very low concentrations. The fundamental principle involves the ionization of atoms in a sample and the subsequent separation and detection of these ions based on their mass-to-charge ratio (m/z).

The workflow for plasma iodine analysis by ICP-MS can be summarized as follows:

  • Sample Introduction: The diluted plasma sample is introduced into the instrument, typically via a nebulizer, which converts the liquid into a fine aerosol.

  • Ionization: The aerosol is transported into a high-temperature argon plasma (approximately 6,000-10,000 K). The intense heat of the plasma desolvates, atomizes, and ionizes the iodine atoms present in the sample.

  • Ion Focusing and Transmission: The positively charged iodine ions are extracted from the plasma and guided by a series of electrostatic lenses through a high-vacuum region.

  • Mass Analysis: The ions are then passed through a mass analyzer, most commonly a quadrupole, which filters the ions based on their mass-to-charge ratio. For iodine, the primary isotope monitored is ¹²⁷I.

  • Detection: The separated ions strike a detector, which generates an electrical signal proportional to the number of ions. This signal is then converted into a concentration value by comparing it to the signals from calibration standards of known iodine concentrations.

ICPMS_Workflow cluster_SamplePrep Sample Preparation cluster_ICPMS ICP-MS System cluster_Data Data Analysis Plasma Plasma Sample Dilution Dilution with Diluent Plasma->Dilution Nebulizer Nebulizer Dilution->Nebulizer Introduction PlasmaTorch Argon Plasma Nebulizer->PlasmaTorch Aerosol IonOptics Ion Optics PlasmaTorch->IonOptics Ionization MassAnalyzer Quadrupole Mass Analyzer IonOptics->MassAnalyzer Focusing Detector Detector MassAnalyzer->Detector Separation (m/z 127) DataSystem Data System & Concentration Calculation Detector->DataSystem Signal

Figure 1. A simplified workflow for the analysis of iodine in plasma by ICP-MS.

Protocol for Total Iodine Measurement in Plasma

This protocol is designed for the quantitative analysis of total iodine in human plasma samples.

Materials and Reagents
  • Plasma Samples: Collected in EDTA- or heparin-anticoagulated tubes.

  • Iodine Standard: Certified reference material (CRM) of iodine, 1000 µg/mL in a suitable matrix (e.g., 2% HCl).

  • Internal Standard (IS): Tellurium (Te) or Rhodium (Rh) standard, 1000 µg/mL.

  • Diluent: High-purity (trace metal grade) deionized water containing 0.5% (v/v) nitric acid (HNO₃) and 0.5% (v/v) Triton X-100.

  • Quality Control (QC) Samples: Prepared from a separate stock of iodine standard in a pooled plasma matrix at low, medium, and high concentrations. Commercially available certified reference materials for trace elements in serum should be used where possible.

  • Pipettes and Tips: Calibrated micropipettes and metal-free pipette tips.

  • Autosampler Vials: Polypropylene or PFA vials.

Equipment
  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS) equipped with a collision/reaction cell.

  • Autosampler.

  • Calibrated balance.

  • Vortex mixer.

  • Centrifuge.

Preparation of Solutions
  • Iodine Stock Solution (10 µg/mL): Accurately dilute the 1000 µg/mL iodine standard with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the 10 µg/mL iodine stock solution with the diluent. The concentration range should encompass the expected iodine concentrations in the plasma samples. A typical range would be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Internal Standard Working Solution (10 ng/mL): Dilute the internal standard stock solution with the diluent. This solution will be added online via a T-piece to all samples, standards, and blanks.

  • Quality Control (QC) Samples: Spike pooled, iodine-free plasma with the iodine stock solution to achieve low, medium, and high concentrations that fall within the calibration curve range.

Sample Preparation
  • Allow plasma samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the samples at 2000 x g for 10 minutes to pellet any particulate matter.

  • In a clean autosampler vial, perform a 1:20 dilution of the plasma supernatant with the diluent. For example, add 50 µL of plasma to 950 µL of diluent.

  • Vortex the diluted samples thoroughly.

Sample_Preparation_Workflow cluster_Input Input cluster_Processing Processing Steps cluster_Output Output Plasma Plasma Sample Thaw Thaw to Room Temp Plasma->Thaw Vortex1 Vortex Thaw->Vortex1 Centrifuge Centrifuge (2000 x g, 10 min) Vortex1->Centrifuge Dilute 1:20 Dilution Centrifuge->Dilute Vortex2 Vortex Dilute->Vortex2 Analysis Ready for ICP-MS Analysis Vortex2->Analysis

Figure 2. Step-by-step workflow for plasma sample preparation.

ICP-MS Analysis
  • Optimize the ICP-MS instrument according to the manufacturer's recommendations. A typical set of parameters is provided in Table 1.

  • Set up the analytical sequence including a blank, calibration standards, QC samples, and the prepared plasma samples.

  • Introduce the internal standard working solution online.

  • Acquire data for the ¹²⁷I isotope.

ParameterRecommended Setting
RF Power1550 W
Plasma Gas Flow15 L/min
Auxiliary Gas Flow0.9 L/min
Nebulizer Gas Flow~1.0 L/min (optimize for sensitivity)
Collision/Reaction Cell GasHelium or Hydrogen (optimize to reduce interferences)
Monitored Isotope¹²⁷I
Internal Standard Isotope¹²⁵Te or ¹⁰³Rh
Dwell Time100 ms

Table 1. Typical ICP-MS operating parameters for iodine analysis.

Method Validation and Quality Control

A thorough method validation should be performed to ensure the reliability of the results, following guidelines such as those from the FDA or ICH.

Calibration Curve

The calibration curve should be linear over the expected concentration range, with a correlation coefficient (r²) of ≥ 0.995.

Accuracy and Precision

The accuracy and precision of the method should be evaluated by analyzing the QC samples in replicate (n=5) on three separate days.

QC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (%RSD)
LLOQ1± 20%≤ 20%
Low3± 15%≤ 15%
Medium75± 15%≤ 15%
High750± 15%≤ 15%

Table 2. Acceptance criteria for accuracy and precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ should be determined experimentally. The LOD is typically defined as 3 times the standard deviation of the blank, and the LOQ as 10 times the standard deviation of the blank.

Matrix Effects

Matrix effects should be assessed by comparing the response of iodine in the presence and absence of the plasma matrix. A simple dilution of the plasma, as described in this protocol, is generally sufficient to minimize matrix effects.

Stability

The stability of iodine in plasma should be evaluated under various storage conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.[6][7][8][9]

Data Analysis and Interpretation

The concentration of total iodine in the plasma samples is calculated by the ICP-MS software based on the calibration curve. The results should be reported in appropriate units (e.g., µg/mL or ng/mL). These concentration data can then be used for pharmacokinetic modeling.

Troubleshooting

  • High Background Signal: This may be due to contamination of reagents, vials, or the instrument introduction system. Ensure the use of high-purity reagents and thoroughly clean the sample introduction system.

  • Poor Sensitivity: Optimize instrument parameters such as nebulizer gas flow and lens voltages. Check for blockages in the sample introduction system.

  • Poor Precision: Ensure proper sample mixing and accurate pipetting. Check for instability in the plasma or detector.

Conclusion

The ICP-MS method described in this application note provides a sensitive, specific, and reliable means of quantifying total iodine concentrations in plasma following the intravenous administration of Iosimide. Adherence to the detailed protocol, including rigorous method validation and the use of appropriate quality control measures, will ensure the generation of high-quality data suitable for pharmacokinetic analysis and regulatory submissions.

References

  • Michalke, B., Schramel, P., & Witte, H. (2000). Speciation of iodine in biological materials.
  • Kelly, M., & Golman, K. (1981). Metabolism of urographic contrast media. Investigative Radiology, 16(2), 159-164. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Wikipedia. (n.d.). Iodinated contrast. [Link]

  • Adverse Reactions to Iodinated Contrast Media. (2015). Radiology, 275(3), 609-610. [Link]

  • Li, W., Jia, H., & Liu, G. (2017). Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma. Journal of Analytical Methods in Chemistry, 2017, 8540394. [Link]

  • Kim, B. J., et al. (2024). Feasibility of Using Low-Concentration Iodinated Contrast Agents in Cerebral Angiography: A Multicenter Prospective Study. Neurointervention, 19(2), 134-142. [Link]

  • Mützel, W., & Speck, U. (1980). Contrast enhancement pharmacokinetics of six ionic and nonionic contrast media. Investigative Radiology, 15(6 Suppl), S268-S272. [Link]

  • Inxight Drugs. (n.d.). IOSIMIDE. [Link]

  • InsideRadiology. (n.d.). Fact sheet - Iodinated contrast (dye). [Link]

  • Al-Saeed, M. H. (2020). Iodinated Contrast agents within Radiology. ResearchGate. [Link]

  • IFOMIDE for Injection 1g. (2014). Kusuri-no-Shiori(Drug Information Sheet). [Link]

  • Wagner, T. (1995). Ifosfamide clinical pharmacokinetics. Clinical Pharmacokinetics, 29(2), 85-103. [Link]

  • Practicing safe use of nonionic, low-osmolarity iodinated contrast. (2015). Applied Radiology. [Link]

  • Schuhmann-Giampieri, G., et al. (1998). Pharmacokinetics of iopromide liposomes in rabbits. Journal of Liposome Research, 8(3), 329-341. [Link]

  • Mühler, A., et al. (2001). Pharmacokinetics and tolerability of iopromide 240 after lumbar myelography. Investigative Radiology, 36(1), 50-56. [Link]

  • Boddy, A. V., et al. (1993). Pharmacokinetics and metabolism of ifosfamide administered as a continuous infusion in children. Cancer Research, 53(16), 3758-3764. [Link]

  • Drug IV Injection Guidelines IV Infusion Guidelines. (2023). Cork University Hospital. [Link]

  • Zhang, L., et al. (2023). Feasibility of using 8 mL of iodinated contrast media in cerebral computed tomographic angiography with a dual-layer spectral detector. Annals of Translational Medicine, 11(22), 738. [Link]

  • INTRAVENOUS DRUGS PREPARATION AND ADMINISTRATION IN EMERGENCY AND TRAUMA DEPARTMENT. (n.d.). Jabatan Kesihatan Negeri Johor. [Link]

  • Al-Hadiya, B. H., et al. (2016). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Tropical Journal of Pharmaceutical Research, 15(7), 1389-1396. [Link]

  • Haufroid, V., & Wallemacq, P. (2019). Stability study of isoniazid in human plasma. Therapeutic Drug Monitoring, 41(2), 256-259. [Link]

  • Krause, W., Schuhmann-Giampieri, G., Staks, T., & Kaufmann, J. (1994). Dose proportionality of iopromide pharmacokinetics and tolerability after i.v. injection in healthy volunteers. European Journal of Clinical Pharmacology, 46(4), 339-343. [Link]

  • Steger-Hartmann, T., Länge, R., & Schweinfurth, H. (2002). Investigations into the environmental fate and effects of iopromide (ultravist), a widely used iodinated X-ray contrast medium. Water Research, 36(1), 266-274. [Link]

  • Kaewlek, T., et al. (2023). Comparing Radiation Dose of Cerebral Angiography Using Conventional and High kV Techniques: A Retrospective Study on Intracranial Aneurysm Patients and a Phantom Study. Journal of Clinical Medicine, 12(6), 2185. [Link]

  • Furosemide Injection: Package Insert / Prescribing Info. (2024). Drugs.com. [Link]

  • Wang, L., et al. (2016). Forsythiaside stability in pretreated rat plasma and its pharmacokinetics after i.v. administration. Analytical Methods, 8(15), 3127-3135. [Link]

  • Patient radiation dose from computed tomography angiography and digital subtraction angiography of the brain. (2019). ResearchGate. [Link]

  • Experimental Study of Dose and Radiogenic Risk Reductions During Brain CT Angiography. (2024). ResearchGate. [Link]

Sources

Method

Iosimide Dosing Guidelines for Cardiovascular Imaging in Animal Models

Executive Summary Iosimide (CAS# 79211-10-2) is a synthetic, nonionic, monomeric iodinated contrast medium utilized in preclinical cardiovascular imaging and pharmacology studies ()[1]. While newer iso-osmolar agents (e....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Iosimide (CAS# 79211-10-2) is a synthetic, nonionic, monomeric iodinated contrast medium utilized in preclinical cardiovascular imaging and pharmacology studies ()[1]. While newer iso-osmolar agents (e.g., iotrolan) have largely replaced it in clinical settings, iosimide remains a valuable biochemical tool for evaluating hemodynamic responses and coronary circulation in animal models[2]. As a Senior Application Scientist, I have designed this application note to provide comprehensive dosing guidelines, mechanistic insights, and a self-validating experimental protocol to ensure high-fidelity data acquisition in preclinical research.

Mechanistic Rationale & Hemodynamic Causality

Contrast media injected into the circulation produce a variety of cardiovascular effects dependent on their osmolality, viscosity, and ionic composition[2]. As a nonionic monomer, iosimide exhibits an osmolality higher than blood serum (approximately 290 mosm/kg) but significantly lower than first-generation ionic monomers like meglumine diatrizoate[2].

The Causality of Hemodynamic Shift: Upon rapid intracoronary or intravenous bolus injection, this relative hyperosmolality draws water from the interstitial space into the vascular compartment. The resulting transient hypervolemia and vasodilation lead to decreased vascular resistance and measurable alterations in subendocardial and subepicardial perfusion ()[2]. Understanding these transient hemodynamic shifts is critical; researchers must explicitly distinguish contrast-induced artifacts from true pharmacological or physiological phenomena in their experimental models.

Pharmacokinetics & Biodistribution

Following intravenous or intra-arterial administration, iosimide distributes rapidly into the extracellular fluid compartment[3]. Its pharmacokinetic profile follows a predictable two-compartment model:

  • Alpha Phase (Distribution): Early, rapid distribution into the extracellular space.

  • Beta Phase (Elimination): Renal excretion via passive glomerular filtration[3].

In canine and rodent models, the elimination half-life is typically short, ranging from 20 to 60 minutes depending on species-specific glomerular filtration rates (GFR) ()[3]. The agent is not metabolized and is excreted unchanged in the urine, necessitating tightly synchronized image acquisition during the peak distribution phase.

Preclinical Dosing Guidelines

Quantitative dosing parameters must be tailored to the species, route of administration, and the specific imaging modality (e.g., X-ray angiography, dynamic computed tomography).

SpeciesRoute of AdministrationRecommended DoseInjection RateKey Experimental Considerations
Mouse Intravenous (Tail Vein)1.5 - 3.0 g I/kg0.1 mL/secMonitor for transient blood pressure suppression. High mortality risk if combined with electric stimuli ()[4].
Rat Intravenous (Jugular/Tail)1.0 - 2.5 g I/kg0.2 mL/secRapid renal clearance; imaging must be performed immediately post-bolus[3].
Rabbit Intra-arterial0.5 - 1.5 g I/kg0.5 - 1.0 mL/secFrequently used for vertebral or renal angiography. Monitor for transient bradycardia.
Dog / Pig Intracoronary1.0 - 3.0 mL total volume (~300 mg I/mL)1.0 - 2.0 mL/secMonitor for transient subendocardial perfusion alterations and QTc prolongation[2],[5].
Experimental Protocol: Intracoronary Administration in Large Animal Models

This protocol is designed as a self-validating system to ensure that the observed cardiovascular effects are accurately attributed to the experimental intervention rather than procedural artifacts or contrast toxicity.

Step 1: Animal Preparation and Instrumentation

  • Induce anesthesia and maintain via endotracheal intubation (e.g., isoflurane 1.5-2.0%).

  • Catheterize the femoral artery and advance a pigtail or selective coronary catheter to the aortic root or coronary ostium under fluoroscopic guidance.

  • Place a left ventricular (LV) pressure catheter (e.g., Millar conductance catheter) to monitor contractile force (dP/dt).

Step 2: Baseline Hemodynamic Validation

  • Record baseline electrocardiogram (ECG), systemic blood pressure, and LV pressure for a minimum of 10 minutes.

  • Self-Validation Check: Ensure hemodynamic stability (variance < 5%) before proceeding. Any instability indicates procedural stress or improper catheter placement, which will confound contrast response data.

Step 3: Iosimide Preparation and Injection

  • Warm the iosimide solution (typically 300 mg I/mL) to body temperature (37°C). Causality: Warming reduces fluid viscosity, thereby minimizing injection pressure and preventing cold-induced hemodynamic shock.

  • Administer a 1.0 - 3.0 mL bolus directly into the coronary artery using a programmable power injector at a rate of 1.0 - 2.0 mL/sec.

Step 4: Image Acquisition and Perfusion Assessment

  • Initiate X-ray angiography or dynamic computed tomography simultaneously with the injection.

  • If assessing myocardial perfusion, inject radioactive microspheres into the left atrium exactly 30 seconds post-iosimide injection to quantify subendocardial and subepicardial blood flow[2].

Step 5: Washout and Re-validation

  • Allow a minimum of 15-20 minutes for renal clearance and hemodynamic recovery.

  • Self-Validation Check: Verify that ECG, dP/dt, and LV pressure have returned to Step 2 baseline parameters before administering subsequent doses or experimental therapeutics.

Workflow Visualization

G A Animal Preparation (Anesthesia & Catheterization) B Baseline Hemodynamics (ECG, BP, LVP) A->B C Iosimide Administration (Bolus Injection) B->C D X-Ray / Angiography Data Acquisition C->D E Monitor Coronary Perfusion & QTc D->E E->C Dose Adjustment F Renal Clearance & Washout Phase E->F

Workflow for iosimide-enhanced cardiovascular imaging and hemodynamic monitoring in animal models.

Troubleshooting & Hemodynamic Management
  • Arrhythmias or QTc Prolongation: Nonionic contrast media like iosimide lack physiological cations (e.g., sodium, calcium) ()[5]. Rapid intracoronary injection temporarily displaces blood, leading to localized myocardial hypocalcemia. This ionic imbalance can trigger QTc prolongation or ventricular fibrillation[5]. Solution: Strictly limit bolus volumes and ensure adequate washout periods between injections.

  • Transient Hypotension: The hyperosmolality of the contrast bolus can cause a brief drop in systemic blood pressure due to peripheral vasodilation. Solution: Maintain adequate intravenous fluid hydration (e.g., lactated Ringer's) throughout the procedure to support systemic pressure and facilitate rapid renal clearance.

References
  • NCATS Inxight Drugs. "IOSIMIDE - Description and Tolerance." National Center for Advancing Translational Sciences. URL:[Link]

  • Lanzer P, Dean PB, Lipton MJ, Sievers R, Botvinick E, Higgins CB. "Effects of intravenous administration of a new nonionic dimeric contrast medium on the coronary circulation. Comparison with monomeric ionic and nonionic media." Investigative Radiology. 1985 Oct;20(7):746-50. URL:[Link]

  • van der Molen AJ, et al. "Waiting times between examinations with intravascularly administered contrast media: a review of contrast media pharmacokinetics and updated ESUR Contrast Media Safety Committee guidelines." European Radiology / PMC. 2023. URL:[Link]

  • Nakagawa H, et al. "Neurotropic effects of non-ionic contrast media." Folia Pharmacologica Japonica / ResearchGate. 1989. URL:[Link]

  • US Patent Office. "Contrast media comprising a non-ionic contrast agent with low levels of sodium and calcium ions." Google Patents (USRE36418E).

Sources

Application

Comprehensive Application Note: Techniques for Evaluating Iosimide-Induced Complement Activation

Introduction & Mechanistic Rationale Iosimide is a [1] utilized in radiographic imaging. While nonionic ICMs generally exhibit improved tolerability compared to their ionic predecessors, they remain capable of triggering...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Iosimide is a [1] utilized in radiographic imaging. While nonionic ICMs generally exhibit improved tolerability compared to their ionic predecessors, they remain capable of triggering [2].

Expertise & Experience Insight: These adverse events are rarely IgE-mediated anaphylaxis. Instead, they are predominantly driven by [3]. Iosimide and similar ICMs can directly activate the alternative and classical complement pathways in the blood. This cascade cleaves C3 and C5, generating the potent anaphylatoxins C3a and C5a, and culminates in the assembly of the[4]. The subsequent binding of C5a to receptors on basophils and mast cells triggers massive degranulation, releasing histamine and tryptase, which manifest clinically as severe anaphylactoid reactions.

Pathway Iosimide Iosimide (ICM) AltPathway Alternative Pathway Activation Iosimide->AltPathway C3Conv C3 Convertase (C3bBb) AltPathway->C3Conv C3a C3a Anaphylatoxin C3Conv->C3a C5Conv C5 Convertase C3Conv->C5Conv Basophil Basophil/Mast Cell Degranulation C3a->Basophil C5a C5a Anaphylatoxin C5Conv->C5a MAC sC5b-9 (MAC) C5Conv->MAC C5a->Basophil

Fig 1. Mechanistic pathway of iosimide-induced complement activation and pseudoallergy (CARPA).

Analytical Strategy & Workflow

To robustly evaluate the complement-activating potential of iosimide during drug development or safety screening, a multi-tiered analytical strategy is required. This involves measuring upstream complement consumption (CH50/AH50), intermediate anaphylatoxin generation, terminal complex formation, and downstream cellular activation.

Workflow A Blood Collection (Lepirudin) B Iosimide Incubation (37°C, 30 min) A->B C Plasma Isolation B->C D ELISA (C3a, sC5b-9) C->D E Hemolytic Assay (CH50/AH50) C->E F Flow Cytometry (BAT - CD63) C->F

Fig 2. Experimental workflow for evaluating iosimide-induced complement activation in vitro.

Quantitative Data Summarization

The following table outlines the expected biomarker profiles when evaluating healthy human plasma exposed to iosimide.

BiomarkerAssay TypeBaseline (Healthy Plasma)Post-Iosimide IncubationDiagnostic Significance
CH50 Hemolytic100% (Normalized)60 - 80% (Depleted)Indicates total classical pathway consumption.
AH50 Hemolytic100% (Normalized)50 - 70% (Depleted)Indicates alternative pathway consumption.
C3a ELISA / RIA< 150 ng/mL> 500 ng/mLEarly indicator of C3 convertase activity.
sC5b-9 ELISA< 250 ng/mL> 1000 ng/mLDefinitive marker of terminal pathway activation.
CD63+ Flow Cytometry< 5% of Basophils15 - 40% of BasophilsCellular readout for C5a-mediated degranulation.

Experimental Protocols (Self-Validating Systems)

Protocol 1: In Vitro Serum Incubation & sC5b-9/C3a ELISA

Measurement of provides a reliable index of terminal pathway activation[5].

Causality & Trustworthiness: The choice of anticoagulant is the most critical variable in this assay. EDTA and citrate chelate divalent cations (Ca²⁺ and Mg²⁺) which are absolutely essential for the assembly of complement convertases, yielding false negatives. Therefore, blood must be drawn into tubes containing lepirudin (a direct thrombin inhibitor) to prevent coagulation while preserving native complement cascade functionality. To ensure the assay is a self-validating system, a positive control (Zymosan) must be included to verify the plasma's intrinsic complement competence, alongside a negative control (PBS) to establish the baseline.

Step-by-Step Methodology:

  • Blood Collection: Draw whole blood from healthy human donors into lepirudin-coated tubes (final concentration 50 µg/mL).

  • Plasma Isolation: Centrifuge immediately at 2,000 x g for 10 minutes at 4°C to obtain platelet-poor plasma (PPP).

  • Incubation: Aliquot 100 µL of PPP into sterile Eppendorf tubes. Add Iosimide to achieve clinically relevant concentrations (e.g., 10 - 100 mg I/mL).

    • Self-Validating Controls: Include a negative control (PBS) and a positive control (Zymosan, 1 mg/mL).

  • Reaction: Incubate at 37°C for exactly 30 minutes to allow the cascade to propagate.

  • Termination: Stop the reaction by adding 10 mM EDTA (final concentration) and placing the tubes on ice. EDTA halts further in vitro activation by stripping Ca²⁺/Mg²⁺ from the convertases, locking the biomarker concentrations.

  • Quantification: Assay the samples using commercial C3a and sC5b-9 ELISA kits according to the manufacturer's instructions. Read absorbance at 450 nm.

Protocol 2: Total Hemolytic Complement (CH50) Assay

Causality & Trustworthiness: As complement proteins are consumed during iosimide-induced activation, the residual capacity of the plasma to lyse sensitized sheep erythrocytes decreases. By serially diluting the treated plasma, we create a self-validating titration curve. If the PBS-treated negative control fails to achieve 100% lysis at low dilutions, the erythrocyte sensitization step is invalid, and the assay must be repeated.

Step-by-Step Methodology:

  • Sensitization: Incubate sheep red blood cells (sRBCs) with rabbit anti-sheep erythrocyte antibodies (hemolysin) at 37°C for 30 minutes.

  • Incubation with Iosimide-Treated Serum: Serially dilute the iosimide-treated serum (from Protocol 1, prior to EDTA addition) in Gelatin Veronal Buffer containing Ca²⁺ and Mg²⁺ (GVB++).

  • Lysis Reaction: Add 100 µL of sensitized sRBCs to 100 µL of the diluted serum. Incubate at 37°C for 60 minutes.

  • Measurement: Centrifuge unlysed cells (500 x g, 5 min). Measure the absorbance of the supernatant at 412 nm to quantify released hemoglobin.

  • Calculation: Determine the dilution required to lyse 50% of the sRBCs (CH50). A lower CH50 value compared to the PBS control indicates complement consumption by iosimide.

Protocol 3: Basophil Activation Test (BAT) via Flow Cytometry

Causality & Trustworthiness: C5a generated by iosimide activates basophils, causing the fusion of intracellular granules with the plasma membrane, thereby exposing the lysosomal marker CD63. The BAT is highly sensitive but prone to spontaneous activation. A self-validating system requires an anti-IgE positive control to confirm basophil viability and responsiveness, and a strict gating strategy (CD123+/HLA-DR-) to exclude non-specific binding from other leukocytes.

Step-by-Step Methodology:

  • Stimulation: Incubate 100 µL of lepirudin-anticoagulated whole blood with iosimide (10 - 50 mg I/mL) for 20 minutes at 37°C in a water bath.

  • Staining: Add a fluorophore-conjugated antibody cocktail containing anti-CD123 and anti-HLA-DR to identify basophils, and anti-CD63 to measure activation.

  • Lysis & Fixation: Add RBC lysis buffer (e.g., BD FACS Lysing Solution) for 10 minutes at room temperature. Wash twice with PBS.

  • Acquisition: Analyze on a flow cytometer. Gate on the basophil population (CD123+/HLA-DR-).

  • Analysis: Calculate the percentage of CD63+ basophils. An increase >15% relative to the negative control confirms functional anaphylatoxin generation.

References

  • Title: IOSIMIDE - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Title: Hypersensitivity to intravenous iron: classification, terminology, mechanisms and management Source: British Journal of Pharmacology (PMC) URL: [Link]

  • Title: Allergy-like reactions to iodinated contrast agents. A critical analysis Source: Fundamental & Clinical Pharmacology (PubMed) URL: [Link]

  • Title: Management of Severe Allergic-Like Contrast Media Reactions: Pitfalls and Strategies Source: American Journal of Roentgenology (AJR) URL: [Link]

  • Title: Assays for Plasma Complement Activation by X-Ray Contrast Media Source: Investigative Radiology (PubMed) URL: [Link]

Sources

Method

Application Note: Standardized Methods for Iosimide Injection in Rabbit Models

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Application: Pharmacokinetic (PK) Profiling and Contrast-Induced Acute Kidney Injury (CI-AKI) Modeling Introduction & Scientific Rationale I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Application: Pharmacokinetic (PK) Profiling and Contrast-Induced Acute Kidney Injury (CI-AKI) Modeling

Introduction & Scientific Rationale

Iosimide is a synthetic, nonionic, monomeric iodinated contrast medium widely utilized in diagnostic imaging and angiographic studies[1]. While nonionic contrast agents are generally well-tolerated, high-dose intravenous administration can induce transient hemodynamic shifts and renal tubular stress[2].

Why the Rabbit Model? Selecting the correct in vivo model is the most critical variable in contrast media toxicology. Interspecies comparative studies have definitively demonstrated that rabbits are significantly more sensitive than rats in exhibiting renal changes following the administration of non-ionic contrast media like iosimide[3]. The rabbit kidney closely mimics human renal hemodynamics during the osmotic load of contrast media, making it the gold standard for evaluating CI-AKI.

Biomarker Causality & Self-Validation: Traditional markers like serum urea nitrogen (BUN) and creatinine are lagging indicators; they only elevate after a substantial loss of Glomerular Filtration Rate (GFR). To create a self-validating system, this protocol relies on the quantification of urinary gamma-glutamyl-transpeptidase (gamma-GT) . Gamma-GT is a brush-border enzyme located in the proximal tubule. Its release into the urine is the most sensitive and immediate indicator for early kidney damage in rabbits, allowing researchers to detect micro-cellular stress long before systemic filtration fails[3].

Materials and Reagents

  • Contrast Agent: Iosimide solution (standardized to 300–350 mg Iodine/mL).

  • Animal Model: Adult New Zealand White (NZW) rabbits (2.5–3.0 kg, male or female).

  • Housing: Metabolic cages equipped with urine-separating funnels (essential for uncontaminated biomarker collection).

  • Equipment: Programmable syringe pump, 22G intravenous catheters, heparinized blood collection tubes, and a rabbit restraint box.

Standardized Experimental Protocol

Phase 1: Baseline Establishment (Internal Control)

Causality: Baseline enzymatic activity varies significantly between individual animals. A self-validating protocol requires comparing post-injection spikes to the subject's own baseline rather than a generic population mean.

  • Acclimatization: House the rabbits in metabolic cages for 24 hours prior to the experiment to stabilize hydration status and establish baseline diuresis.

  • Baseline Sampling: Collect 24-hour pooled urine to quantify baseline gamma-GT, lactate dehydrogenase (LDH), and N-acetyl-beta-D-glucosaminidase (NAG)[3].

  • Blood Draw: Extract 1 mL of baseline blood from the central ear artery to establish baseline BUN and creatinine.

Phase 2: Iosimide Injection Methodology
  • Vascular Access: Place the conscious rabbit in a restraint box to minimize stress-induced catecholamine release, which can artificially alter renal blood flow. Insert a 22G catheter into the marginal ear vein.

  • Dosing Strategy:

    • For Pharmacokinetics: Administer a standard diagnostic dose (1.0 – 1.5 g I/kg).

    • For Toxicity/CI-AKI Modeling: Administer a high-dose bolus (3.0 – 5.0 g I/kg). Diagnostic dose levels typically do not induce the permanent kidney changes required to study CI-AKI pathophysiology[3].

  • Injection Rate: Administer iosimide via a syringe pump at a controlled rate of 1.0 mL/sec.

    • Causality: Controlled injection rates prevent acute right-heart strain and standardize the initial peak plasma concentration ( Cmax​ ). Iosimide can cause transient alterations in coronary hemodynamics[2]; standardizing the flow rate ensures cardiovascular variables do not confound renal outcomes.

Phase 3: Pharmacokinetic & Physiological Monitoring
  • PK Blood Sampling: Draw 0.5 mL blood samples at 5, 15, 30, 60, 120, and 240 minutes post-injection.

    • Causality: Iosimide pharmacokinetics are best described by an open 2-compartment model[4]. The 5-to-30-minute window captures the rapid distribution into the extracellular fluid (α-phase), while the 60-to-240-minute window captures renal elimination (β-phase).

  • Toxicity Monitoring: Collect urine at 0–4h, 4–8h, and 8–24h intervals. Store samples on ice and quantify gamma-GT immediately to prevent enzymatic degradation.

  • Histological Validation: At 48 hours post-injection, euthanize the animal and harvest the kidneys for histological examination to confirm the presence of tubular vacuolization or necrosis[3].

Data Presentation: Quantitative Baselines and Milestones

The following table summarizes the expected pharmacokinetic parameters and toxicity milestones for iosimide in the NZW rabbit model.

ParameterBaseline (Pre-Injection)Post-Injection MilestoneMechanistic Significance
Urinary gamma-GT Individual 24h BaselinePeak at 4–8 hoursMost sensitive indicator of early proximal tubule damage in rabbits[3].
Serum Creatinine 0.8 - 1.2 mg/dL> 1.5x baseline (at 24-48h)Lagging indicator of reduced Glomerular Filtration Rate (GFR).
Distribution Half-Life (α) N/A15 – 25 minutesRepresents rapid distribution of the monomer into the extracellular fluid[4].
Elimination Half-Life (β) N/A1.8 – 2.5 hoursIndicates normal renal clearance via the open 2-compartment model[4].

Mechanistic Pathway & Workflow Visualization

The diagram below maps the physiological workflow of iosimide from intravenous injection through its 2-compartment distribution and subsequent renal interactions.

IosimideWorkflow A Iosimide Injection (Marginal Ear Vein) B 2-Compartment Systemic Distribution A->B C Glomerular Filtration (Renal Clearance) B->C D Medullary Hypoxia & Tubular Stress C->D High Dose Toxicity F Pharmacokinetic Excretion (>95% in Urine) C->F Normal Elimination E Urinary Biomarker Release (gamma-GT Spike) D->E

Fig 1. Iosimide pharmacokinetic distribution and contrast-induced renal stress pathway in rabbits.

References

  • Source: ncats.
  • Title: Effect of three non-ionic contrast media on rats and rabbits with regard to renal changes.
  • Title: Effects of intravenous administration of a new nonionic dimeric contrast medium on the coronary circulation.
  • Source: PMC (nih.gov)

Sources

Application

Application Notes and Protocols: Iosimide in Experimental Hysterosalpingography

Introduction and Scientific Rationale Hysterosalpingography (HSG) remains a cornerstone imaging technique for evaluating the anatomical integrity of the uterine cavity and the patency of the fallopian tubes. In reproduct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

Hysterosalpingography (HSG) remains a cornerstone imaging technique for evaluating the anatomical integrity of the uterine cavity and the patency of the fallopian tubes. In reproductive toxicology and preclinical drug development, experimental HSG in animal models (e.g., rats, rabbits) is critical for assessing the safety, efficacy, and inflammatory profiles of novel contrast agents or intrauterine devices.

Historically, the field has debated the use of oil-soluble contrast media (OSCM) versus water-soluble contrast media (WSCM). While OSCMs like ethiodized oil have been associated with temporary fertility enhancements, they frequently induce severe, delayed granulomatous inflammation in the pelvic peritoneum . To mitigate these chemotoxic and inflammatory artifacts, modern experimental protocols favor non-ionic, monomeric WSCMs. Iosimide (CAS# 79211-10-2), a synthetic, non-ionic, monomeric iodinated contrast medium, offers a highly favorable physicochemical profile characterized by low osmolality and rapid systemic clearance .

This application note provides a comprehensive, self-validating protocol for utilizing iosimide in experimental rodent HSG, detailing the causality behind procedural choices to ensure maximum scientific integrity.

Mechanistic Insights: Why Iosimide?

The selection of a contrast agent in experimental HSG directly dictates the downstream histological and cytogenetic outcomes.

  • Osmolality and Epithelial Integrity : High-osmolar ionic agents (e.g., diatrizoate) cause hypertonic stress, leading to endothelial shrinkage, vasodilation, and disruption of the delicate ciliated epithelium of the fallopian tubes. Iosimide, being non-ionic and monomeric, maintains an osmolality closer to physiological plasma, thereby preserving the endometrial and tubal lining .

  • Neurotropic and Systemic Tolerance : Experimental models have demonstrated that small differences in the side-chain structures of contrast media significantly impact their systemic tolerance. Iosimide exhibits a lower incidence of pain and heat sensations upon injection and suppresses transient blood pressure spikes compared to older agents, minimizing systemic stress in the animal model .

  • Peritoneal Clearance : Unlike OSCMs that require slow lymphatic and macrophage-mediated clearance (often resulting in lipogranulomas), iosimide diffuses rapidly across the peritoneal membrane into the capillary bed and is excreted almost exclusively via glomerular filtration .

Quantitative Data Presentation

Table 1: Physicochemical and Biological Profile of Contrast Agents in Experimental HSG

Contrast AgentChemical ClassificationOsmolality (mOsm/kg)Peritoneal Reaction (30 Days)Primary Clearance Pathway
Iosimide Non-ionic, monomeric~300 - 400Minimal to NoneRenal (Glomerular filtration)
Diatrizoate Ionic, monomeric> 1500Mild / ModerateRenal
Ethiodized Oil Oil-solubleN/AHigh (Granulomatous)Lymphatic / Macrophage

Table 2: Self-Validating Experimental Endpoints

EndpointDiagnostic AssayScientific Rationale
Tubal Patency C-arm FluoroscopyValidates successful injection and confirms anatomical continuity without iatrogenic rupture.
Epithelial Integrity H&E / Masson's TrichromeAssesses mechanical or chemotoxic damage to the endometrium compared to the control horn.
Oxidative Stress SOD, Catalase, GST AssaysQuantifies free radical damage induced by the combination of contrast media and ionizing radiation .

Experimental Protocol: Rodent HSG with Iosimide

Target Model: Female Wistar Albino Rats (200-250g). The protocol utilizes a mini-laparotomy approach, as transcervical access in rodents is anatomically tortuous and prone to false occlusions.

Phase 1: Preparation & Reagent Handling
  • Agent Preparation : Warm the iosimide solution (typically 300 mg I/mL) to exactly 37°C in a water bath.

    • Causality: Cold contrast media drastically increases fluid viscosity and induces sudden myometrial and tubal spasms upon contact with the reproductive tract. This physiological reaction can mimic tubal occlusion on fluoroscopy, leading to false-positive data.

  • Anesthesia : Induce anesthesia using an intraperitoneal injection of Xylazine (6 mg/kg) and Ketamine (85 mg/kg). Ensure the animal is placed on a heating pad (37°C) to maintain core body temperature.

Phase 2: Surgical Access & Administration
  • Laparotomy : Perform a 2 cm midline abdominal incision to expose the Y-shaped bicornuate uterus.

  • Cannulation : Using a 27G winged infusion set (butterfly needle), carefully puncture the distal end of the right uterine horn, advancing the needle slightly toward the cervix to secure placement. Ligate the insertion site loosely with a 4-0 silk suture to prevent backflow.

  • Self-Validation Checkpoint (Internal Control) : Inject 0.05 mL of sterile, warmed lactated Ringer's solution into the left (contralateral) uterine horn.

    • Trustworthiness: This serves as an internal mechanical control. If downstream histological analysis reveals epithelial damage in the left horn, the researcher can deduce that the damage was caused by mechanical injection pressure or surgical handling, rather than the chemotoxicity of iosimide.

  • Iosimide Injection : Inject 0.1 to 0.2 mL of warmed iosimide into the right uterine horn at a slow, continuous rate of 0.05 mL/sec.

    • Causality: High injection pressures can cause iatrogenic intravasation (contrast entering the venous or lymphatic system) or physical rupture of the tubal ampulla. Slow injection allows for physiological distension.

Phase 3: Fluoroscopic Imaging
  • Image Acquisition : Transfer the animal to a C-arm fluoroscope. Acquire serial spot images at 1, 3, and 5 minutes post-injection.

  • Endpoint Verification : Confirm the uniform opacification of the uterine cavity, the transit through the fallopian tubes, and the free spillage of iosimide into the peritoneal cavity.

Phase 4: Tissue Harvesting & Downstream Assays
  • Recovery or Euthanasia : Depending on the study design, close the abdomen using 3-0 silk sutures for chronic studies (e.g., 30-day peritoneal reaction evaluation), or euthanize immediately for acute oxidative stress assays.

  • Histological Processing : Excise the uterine horns and fallopian tubes. Fix in 10% neutral buffered formalin for 24 hours. Evaluate for epithelial degeneration, edema, and inflammatory infiltrate. Because iosimide is non-ionic, expect minimal disruption compared to ionic controls.

Visualizations

Experimental Workflow

Workflow Start Animal Model Preparation (Wistar Rat, 200-250g) Anesthesia Anesthesia & Laparotomy (Expose Bicornuate Uterus) Start->Anesthesia Admin Iosimide Administration (0.1-0.2 mL at 37°C) Anesthesia->Admin Imaging Fluoroscopic Imaging (Verify Tubal Spillage) Admin->Imaging Harvest Tissue Harvesting (Uterus, Tubes, Peritoneum) Imaging->Harvest Analysis Histological & Biochemical Analysis (ROS, Inflammation) Harvest->Analysis

Figure 1: Step-by-step workflow for experimental hysterosalpingography using iosimide.

Mechanistic Pathway of Iosimide

Mechanism Iosimide Iosimide Injection (Non-ionic, Monomeric) Osmolality Low Osmolality & Chemotoxicity Iosimide->Osmolality Epithelium Preserved Endometrial & Tubal Epithelium Osmolality->Epithelium Reduces cellular stress Peritoneum Minimal Peritoneal Macrophage Activation (No Granulomas) Osmolality->Peritoneum Prevents inflammation Clearance Rapid Systemic Absorption & Renal Excretion Epithelium->Clearance Diffusion into capillaries Peritoneum->Clearance Peritoneal absorption

Figure 2: Mechanistic pathway of iosimide interaction and clearance in the reproductive tract.

References

  • IOSIMIDE - Inxight Drugs . National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • The immunohistochemical and histologic effects of contrast medium on uterus, fallopian tubes and ovaries, given during hysterosalpingography: rat study . PubMed Central (PMC). Available at:[Link]

  • Neurotropic effects of non-ionic contrast media . J-Stage / PubMed. Available at:[Link]

  • Contrast Media-Induced Chromosomal Damage in Human Lymphocyte Cultures . Investigative Radiology. Available at:[Link]

  • Peritoneal reaction resulting from iodinated contrast material: comparative study . Radiology (RSNA). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

minimizing heat sensation artifacts in iosimide cardiovascular imaging

Troubleshooting Heat Sensation Artifacts in Preclinical & Clinical Workflows Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, imaging...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Heat Sensation Artifacts in Preclinical & Clinical Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, imaging scientists, and drug development professionals. Moving beyond basic troubleshooting, this guide explores the causality of contrast-induced artifacts. Every protocol provided here is designed as a self-validating system to ensure high-fidelity cardiovascular imaging while preserving physiological baselines.

Mechanistic Grounding: The Origin of Heat Sensation Artifacts

Iosimide is a synthetic, nonionic, monomeric iodinated contrast medium. While preclinical and clinical trials demonstrate that iosimide exhibits a statistically significant lower incidence of heat and pain compared to older ionic monomers (such as ioxaglate or diatrizoate) 1[1], its osmolality still exceeds that of normal human plasma.

The Causality of the Artifact: When injected as a rapid intravascular bolus during coronary angiography or dynamic computed tomography, the hyperosmolality and inherent chemotoxicity of the agent cause rapid fluid shifts from the interstitial space into the vascular compartment. This osmotic shock triggers transient peripheral vasodilation, which the subject perceives as a sudden "flush" or heat sensation 2[2].

In conscious or lightly sedated models, this acute discomfort leads to involuntary somatic movement—creating severe motion artifacts that degrade spatial resolution 3[3]. Furthermore, the sudden displacement of blood by the contrast medium can cause transient hemodynamic perturbations, including altered subendocardial perfusion, changes in ventricular contractile force, and QT-prolongation 4[5] [[6]](6].

Quantitative Comparison of Contrast Media

To effectively troubleshoot, we must contextualize iosimide's physicochemical properties against other standard agents used in cardiovascular imaging.

Contrast AgentMolecular StructureOsmolality (mOsm/kg H₂O)Heat Sensation IncidenceHemodynamic Perturbation Risk
Iosimide Nonionic Monomer~600 - 700ModerateModerate 1[1]
Iopamidol Nonionic Monomer796Moderate to High (up to 64%)Moderate 7[7]
Iodixanol Nonionic Dimer290 (Iso-osmolar)Low (~29%)Low 7[7]
Diatrizoate Ionic Monomer>1500Very HighHigh 4[5]
Diagnostic Troubleshooting & Self-Validating Protocols
Protocol A: Thermal & Rheological Optimization of Iosimide

Causality: Cold or room-temperature contrast media drastically increases local blood viscosity. This prolongs the contact time of the hyperosmolar bolus with the vascular endothelium, exacerbating the vasodilation response and subsequent heat sensation.

Step-by-Step Methodology:

  • Pre-warming: Place the iosimide vial in a calibrated contrast media warmer set strictly to 37°C for a minimum of 2 hours prior to injection. Caution: Do not exceed 37°C to prevent the thermal degradation of organically bound iodine species 6[6].

  • Line Flushing: Flush all injection lines and catheters with 37°C heparinized saline immediately before connecting the power injector.

  • Delivery: Execute the injection. The dynamic viscosity of the iosimide will have dropped significantly (typically by ~40% compared to 20°C), ensuring smoother transit through the coronary or peripheral circulation.

  • Self-Validation Step: Monitor the real-time injection pressure graph on the power injector console. A lower, stable peak pressure confirms optimal fluid viscosity, which directly correlates with reduced endothelial shear stress and minimized heat sensation.

Protocol B: Biphasic Injection Rate Modulation

Causality: A sudden, high-velocity bolus triggers an acute mechanoreceptor and osmoreceptor response. A biphasic approach allows the endothelium to acclimatize to the osmotic shift before the main imaging bolus arrives.

Step-by-Step Methodology:

  • Phase 1 (Acclimatization): Program the power injector to deliver 15% of the total iosimide volume at 30% of the target flow rate (e.g., if the target is 5 mL/s, inject the initial phase at 1.5 mL/s).

  • Pause: Implement a strict 1.5-second pause to allow for initial hemodilution and receptor accommodation.

  • Phase 2 (Imaging Bolus): Inject the remaining 85% of the volume at the full target flow rate (e.g., 5 mL/s).

  • Saline Chaser: Immediately follow with a 37°C saline chaser at the same flow rate to push the contrast through the right heart, preventing pooling and prolonged osmotic exposure.

  • Self-Validation Step: Assess the continuous ECG trace during the injection. The absence of QT-prolongation or premature ventricular contractions (PVCs) indicates successful mitigation of the acute hemodynamic shock 8[8].

Logic & Workflow Visualization

IosimideWorkflow Injection Iosimide Injection (Nonionic Monomer) Osmolality Hyperosmolality & Increased Viscosity Injection->Osmolality Induces Vasodilation Endothelial Vasodilation (Heat Sensation) Osmolality->Vasodilation Triggers Artifacts Motion Artifacts & Hemodynamic Shifts Vasodilation->Artifacts Causes ProtocolA Protocol A: Thermal Optimization (37°C) Artifacts->ProtocolA Mitigated by ProtocolB Protocol B: Biphasic Injection Rate Artifacts->ProtocolB Mitigated by PreHydration Adjunct: Pre-Hydration Protocol Artifacts->PreHydration Mitigated by ProtocolA->Osmolality Reduces Viscosity ProtocolB->Vasodilation Acclimatizes Receptors PreHydration->Osmolality Accelerates Hemodilution

Mechanistic pathway of iosimide-induced heat sensation and targeted mitigation workflows.

Frequently Asked Questions (FAQs)

Q: We are using iosimide in a murine micro-CT model and still seeing severe motion artifacts despite isoflurane anesthesia. Why? A: Mice possess a highly sensitive thermoregulatory and osmotic response system. Even under surgical planes of anesthesia, the hyperosmolar shock of a nonionic monomer like iosimide can trigger a localized spinal reflex arc, causing involuntary muscle twitching. Solution: Ensure the iosimide is warmed exactly to the murine core temperature (37.5°C). If artifacts persist, consider a 1:1 dilution with iso-osmolar saline, provided the resulting iodine concentration (mgI/mL) remains sufficient for your required contrast-to-noise ratio (CNR).

Q: How does iosimide compare to iodixanol regarding subendocardial perfusion artifacts? A: Iodixanol is a nonionic dimer and is iso-osmolar to blood (290 mOsm/kg), which produces minimal changes in coronary hemodynamics 4[5]. Iosimide, being a monomer, has a higher osmolality. If your primary experimental endpoint is the precise quantification of subendocardial perfusion, the transient vasodilation from iosimide may artificially alter the perfusion kinetics. You must either mathematically correct for this hyperemic response during image reconstruction or utilize Protocol B to blunt the effect.

Q: Can pre-hydration eliminate the heat sensation entirely? A: No, but it significantly blunts the systemic response. Pre-hydration expands the intravascular volume, which facilitates more rapid hemodilution of the iosimide bolus upon entry into the right atrium, minimizing the concentration of the osmotic shock 9[9]. We recommend a protocol of intravenous lactated Ringer's solution at 1-2 mL/kg/hr for 4 hours prior to imaging.

References
  • What are the side effects of Iopamidol? - Patsnap Synapse. Available at:[Link]

  • IOSIMIDE Description & Clinical Tolerance - Inxight Drugs (NCATS). Available at: [Link]

  • ISOVUE® (Iopamidol Injection) Clinical Pharmacology - FDA.gov. Available at:[Link]

  • Effects of intravenous administration of a new nonionic dimeric contrast medium on the coronary circulation. Comparison with monomeric ionic and nonionic media - PubMed (NIH). Available at: [Link]

  • Type of Contrast May Mean More Comfortable CT - MedPage Today. Available at: [Link]

  • Head-to-Head Study Reports Patient Comfort With Iodixanol, Iopamidol During Peripheral Arteriography - Imaging Technology News. Available at: [Link]

  • Contrast media comprising a non-ionic contrast agent with low levels of sodium and calcium ions - Google Patents (USRE36418E).
  • Stabilized formulations containing iodinated contrast agents and cyclodextrins - Google Patents (WO2013180777A1).

Sources

Optimization

Technical Support Center: Troubleshooting Iosimide in Lysozyme Inhibition Assays

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have developed this guide specifically for researchers and drug development professionals evaluating the inhibitory effects of iosimide on lys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have developed this guide specifically for researchers and drug development professionals evaluating the inhibitory effects of iosimide on lysozyme activity.

Iosimide (C₂₁H₃₀I₃N₃O₉) is a synthetic, nonionic monomeric compound characterized by a heavily iodinated aromatic ring[1]. While its structure is well-characterized, its tri-iodinated nature and lipophilicity introduce severe optical and kinetic artifacts during standard in vitro enzymatic screening. This guide deconstructs the physical chemistry behind these artifacts and provides field-proven, self-validating methodologies to recover accurate inhibition kinetics.

Frequently Asked Questions (FAQs)

Q1: My fluorometric assay shows unexpectedly low or erratic lysozyme inhibition by iosimide. What is causing this?

A1: The Heavy-Atom Quenching Effect. Standard fluorometric lysozyme assays measure the cleavage of a synthetic substrate that releases a free fluorophore, typically quantified at Ex/Em = 360/445 nm[2]. Because iosimide contains three iodine atoms[1], it acts as a potent collisional quencher. Heavy atoms facilitate intersystem crossing in the excited state of the fluorophore, quenching the emission signal. If your baseline fluorescence is quenched by the compound itself, the dynamic range of your assay collapses. This mathematical compression is frequently misinterpreted as a "low inhibition rate."

  • Causality-Driven Fix: You must run a "fluorophore-only" control spiked with iosimide to calculate a specific quenching coefficient, which is then used to correct your raw Δ RFU values.

Q2: I switched to a turbidity-based assay using Micrococcus luteus, but iosimide still shows poor inhibition. Why?

A2: Light Scattering and Micro-Precipitation. Turbidimetric assays rely on measuring the decrease in absorbance at 450 nm as lysozyme hydrolyzes the β -(1-4)-glycosidic linkages in the peptidoglycan layer of M. luteus, leading to cell lysis and solution clearance[2][3]. Iosimide is highly lipophilic. In aqueous phosphate buffers, it can form micro-aggregates that scatter light at 450 nm. As the bacteria lyse, the persistent light scattering from iosimide keeps the absorbance artificially high, masking the enzyme's clearance activity and confounding your inhibition calculations.

  • Causality-Driven Fix: Ensure iosimide is fully solubilized using a co-solvent (e.g., up to 5% DMSO). You must run a "Compound + Buffer" blank to subtract iosimide's intrinsic absorbance and scattering profile.

Q3: How does the pH of the reaction buffer affect iosimide's interaction with the lysozyme active site?

A3: Alteration of Catalytic Residue Ionization. Lysozyme relies on the precise ionization states of its catalytic residues (Glu35 and Asp52) to hydrolyze the bacterial cell wall. The optimal pH for this reaction in phosphate buffer is strictly between 6.2 and 6.4. If your iosimide stock solution (often prepared in slightly acidic or basic organic solvents) shifts the assay pH, the baseline lysozyme activity will plummet independently of any true competitive inhibition.

  • Causality-Driven Fix: Verify the final pH of the reaction mixture is exactly 6.24 after the addition of the iosimide stock.

Quantitative Data Presentation: Assay Optimization Parameters

To assist in experimental design, the following table summarizes the critical parameters and interference mechanisms when testing heavily iodinated compounds like iosimide across different assay modalities.

ParameterFluorometric AssayTurbidimetric Assay (M. luteus)
Primary Readout Fluorescence (Ex/Em 360/445 nm)Absorbance (450 nm)
Iosimide Interference Heavy-Atom Quenching (Iodine)Light Scattering / Precipitation
Optimal Buffer pH 5.0 - 5.5 (Assay dependent)6.24 (66 mM Potassium Phosphate)
Max Tolerated DMSO ~5% v/v~5% v/v
Required Control Fluorophore + Iosimide BlankBuffer + Iosimide Blank
Expected Baseline ~0 RFU (before cleavage)0.6 – 0.7 OD at 450 nm

Logical Workflow: Resolving Iosimide Interference

The following diagram illustrates the troubleshooting logic required to isolate true enzymatic inhibition from iosimide-induced optical artifacts.

IosimideTroubleshooting Start Low Lysozyme Inhibition Rate Assay Identify Assay Modality Start->Assay Fluoro Fluorometric Assay (Ex/Em 360/445 nm) Assay->Fluoro Turbid Turbidimetric Assay (Absorbance 450 nm) Assay->Turbid Quench Heavy-Atom Quenching (Iodine atoms in Iosimide) Fluoro->Quench Signal Loss Scatter Light Scattering (Compound Precipitation) Turbid->Scatter High Baseline ControlF Run Fluorophore-Only Correction Control Quench->ControlF Correct Data ControlT Run Compound-Only Absorbance Blank Scatter->ControlT Subtract Blank Valid Validated Inhibition Kinetics ControlF->Valid ControlT->Valid

Workflow for resolving iosimide interference in lysozyme inhibition assays.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following turbidimetric protocol is designed as a self-validating system . It incorporates internal checkpoints to ensure that light scattering from iosimide does not artificially deflate your calculated inhibition rates.

Validated Turbidimetric Inhibition Assay (96-Well Microplate Format)

1. Reagent Preparation

  • Reaction Buffer: Prepare 66 mM Potassium Phosphate Buffer, adjusted strictly to pH 6.24 at 25°C[4].

  • Substrate Suspension: Suspend lyophilized Micrococcus luteus cells to a concentration of 0.15 mg/mL in the Reaction Buffer.

  • Enzyme Solution: Prepare a fresh solution of Lysozyme containing 200‑400 units/mL in cold (2–8 °C) Reaction Buffer.

  • Iosimide Stocks: Dissolve iosimide in 100% DMSO. Dilute into the Reaction Buffer such that the final DMSO concentration in the well does not exceed 5%.

2. System Validation Checkpoints (Pre-Read)

  • Checkpoint 1 (Substrate Suitability): Read the absorbance of the M. luteus suspension at 450 nm. It must be between 0.6 and 0.7 OD against a buffer blank. Adjust with buffer or cells if necessary.

3. Assay Setup Equilibrate the microplate to 25°C. Set up the following wells (total volume 200 µL/well):

  • Test Wells: 150 µL Substrate + 25 µL Iosimide + 25 µL Enzyme.

  • Vehicle Control (0% Inhibition): 150 µL Substrate + 25 µL Vehicle (5% DMSO in buffer) + 25 µL Enzyme.

  • Compound Blank (Scattering Control): 150 µL Buffer + 25 µL Iosimide + 25 µL Enzyme.

4. Kinetic Measurement & Validation

  • Immediately mix the plate by orbital shaking for 5 seconds.

  • Record the decrease in A₄₅₀ every 30 seconds for 5 minutes at 25°C.

  • Checkpoint 2 (Linearity): Ensure the Vehicle Control yields a maximum linear rate ( Δ A₄₅₀/minute) for at least 3 minutes.

  • Checkpoint 3 (Solubility): Ensure the Compound Blank does not show an increasing A₄₅₀ over time (which would indicate progressive iosimide precipitation).

5. Data Correction Calculate the true inhibition rate by subtracting the scattering artifact:

Corrected ΔA450​/min (Test)=Raw ΔA450​/min (Test)−ΔA450​/min (Compound Blank)

Compare the corrected Test rate to the Vehicle Control rate to determine the accurate percentage of lysozyme inhibition.

References

  • PubChem . Iosimide | C21H30I3N3O9 - PubChem. National Institutes of Health.[Link]

  • Association for Biology Laboratory Education . Two Reliable and Inexpensive Lysozyme Assays for Teaching Enzymology and Microbiology. ABLE.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Crystallization in Highly Concentrated Iosimide Solutions

Welcome to the Formulation & Stability Support Center. As a Senior Application Scientist, I have developed this guide to help researchers, scientists, and drug development professionals navigate the complex physical chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Stability Support Center. As a Senior Application Scientist, I have developed this guide to help researchers, scientists, and drug development professionals navigate the complex physical chemistry of iodinated contrast media.

Iosimide is a synthetic, nonionic, monomeric contrast medium[1]. Because clinical efficacy requires extreme radiopacity, iosimide is formulated at highly concentrated doses (often exceeding 300 mg I/mL). At these concentrations, the solution exists perilously close to its thermodynamic solubility limit. This guide provides field-proven, self-validating protocols to troubleshoot, recover, and prevent crystallization in your iosimide workflows.

PART 1: Mechanistic Troubleshooting & FAQs

Q1: Why does iosimide crystallize in highly concentrated solutions? A: Crystallization in iosimide formulations is primarily a thermodynamic phenomenon driven by supersaturation. At concentrations above 300 mg I/mL, the formulation is highly sensitive to temperature drops. Furthermore, like other tri-iodinated benzene derivatives, iosimide exhibits atropisomerism—a phenomenon where hindered rotation around the bond axis creates distinct molecular conformers[2]. The stability of the solution is dictated by the competition between atropisomerism kinetics (how fast the molecule changes shape) and crystallization kinetics (how fast the molecules pack into a lattice)[2]. When the kinetic barrier to nucleation is breached, the molecules rapidly self-assemble into a crystalline solid.

Q2: What environmental factors trigger this nucleation? A: Temperature excursions are the definitive trigger. Iodinated contrast media must be stored at a strictly controlled room temperature of 20°C to 25°C[3]. Dropping below this threshold drastically reduces the solvent's capacity to hydrate the iosimide molecules, initiating primary nucleation[3].

Q3: How can I differentiate between reversible crystallization and irreversible chemical degradation? A: You can diagnose the failure mode via visual inspection. Reversible crystallization presents as a milky-cloudy appearance, sediment at the bottom of the vial, or floating white particulates[4]. In contrast, irreversible chemical degradation—often caused by prolonged light exposure or extreme heat—presents as a distinct discoloration (yellowing or browning of the liquid)[3]. Discolored solutions must never be recovered.

PART 2: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The success or failure of intermediate steps provides immediate feedback on the thermodynamic state of your formulation.

Protocol A: Safe Recovery and Resolubilization of Crystallized Iosimide

This workflow leverages the endothermic heat of solution to break the crystalline lattice and restore the formulation to an amorphous state.

  • Initial Diagnostic Check: Inspect the vial against a dark background. Confirm the presence of white crystals/cloudiness and the absence of yellow/brown discoloration.

  • Thermal Incubation: Place the sealed, compromised vial into a controlled hot water bath set between 60°C and 100°C for approximately 5 minutes[5].

    • Causality: The applied thermal energy overcomes the lattice enthalpy of the iosimide crystals, shifting the thermodynamic equilibrium back toward solvation.

  • Vigorous Agitation: Remove the vial and shake gently but continuously to ensure the complete dissolution of all micro-crystals[6].

  • Thermal Equilibration (Self-Validation Step): Allow the solution to cool naturally to body temperature (37°C)[5].

    • Validation: If agitation was insufficient and microscopic seed crystals remain, they will act as nucleation sites (secondary nucleation), and the solution will rapidly turn cloudy again as it cools. If it remains crystal clear, the lattice has been completely eradicated.

  • Final Inspection: Hold the vial against a light source. If any solids persist after cooling, the recovery has failed, and the vial must be discarded[5].

Protocol B: Metastable Zone Width (MSZW) Determination for Formulation Stability

For drug development professionals optimizing new iosimide excipient ratios, determining the MSZW is critical for defining storage parameters.

  • Preparation: Prepare a 300 mg I/mL iosimide solution in a jacketed crystallizer equipped with a turbidity probe.

  • Controlled Cooling: Lower the temperature from 25°C at a strict rate of 0.5°C/min.

  • Nucleation Detection: Record the exact temperature at which the turbidity probe detects a spike (Primary Nucleation Temperature).

  • Controlled Heating: Reverse the jacket temperature, heating at 0.5°C/min until the turbidity returns to baseline (Dissolution Temperature).

  • Data Synthesis (Self-Validation): The hysteresis (temperature difference) between the nucleation point and the dissolution point defines the MSZW. A wider MSZW validates that your specific excipient blend provides a stronger kinetic barrier against accidental crystallization.

PART 3: Quantitative Data & Visualization

Table 1: Comparative Physicochemical & Storage Parameters

The following table summarizes the thermal boundaries of Iosimide compared to other standard nonionic monomeric contrast agents.

ParameterIosimideIopromideIohexol
Classification Nonionic MonomerNonionic MonomerNonionic Monomer
Optimal Storage Temp 20–25°C20–25°C20–25°C
Critical Nucleation Temp < 20°C< 20°C< 20°C
Recovery Bath Temp 60–100°C60–100°C60–100°C
Atropisomerism Present YesYesYes
Workflow & Mechanistic Diagrams

RecoveryWorkflow Start Identify Crystallization (Cloudy/Sediment) Inspect Visual Inspection Check for Discoloration Start->Inspect IsDiscolored Is Solution Discolored? Inspect->IsDiscolored Discard1 Discard Vial (Chemical Degradation) IsDiscolored->Discard1 Yes (Yellow/Brown) HeatBath Water Bath Incubation (60°C - 100°C for 5 min) IsDiscolored->HeatBath No (White/Clear) Agitate Vigorous Agitation to Dissolve Micro-crystals HeatBath->Agitate Cool Cool to Body Temp (37°C) Agitate->Cool FinalCheck Are Solids Still Present? Cool->FinalCheck Discard2 Discard Vial (Irreversible) FinalCheck->Discard2 Yes Recovered Solution Recovered Ready for Use FinalCheck->Recovered No

Workflow for the safe recovery and resolubilization of crystallized iosimide solutions.

MechanisticPathway Solution Highly Concentrated Iosimide Solution (>300 mg I/mL) TempDrop Temperature Excursion (< 20°C) Solution->TempDrop Supersaturation Thermodynamic Supersaturation (Solubility Limit Breached) TempDrop->Supersaturation Nucleation Primary Nucleation (Formation of Crystal Lattice) Supersaturation->Nucleation Thermodynamic Drive Atropisomerism Atropisomerism Kinetics (Hindered Bond Rotation) Atropisomerism->Nucleation Conformational Selection Growth Crystal Growth (Secondary Nucleation) Nucleation->Growth Precipitate Visible Crystallization (Milky/Sediment) Growth->Precipitate

Thermodynamic and kinetic pathways driving iosimide crystallization.

PART 4: References

  • NCATS Inxight Drugs - Iosimide Overview & Classification. Available at:

  • Spectrum X-Ray - Proper Storage And Handling Of Contrast Media: Temperature, Light, And Safety Guidelines. Available at:

  • ACS Molecular Pharmaceutics - Myelography Iodinated Contrast Media. I. Unraveling the Atropisomerism Properties in Solution. Available at:

  • Contrast Media (Unipromid) - Iopromide Injection USP Low Osmolar Non-Ionic Water Soluble Iodinated Contrast Media. Available at:

  • Bayer - ULTRAVIST English Product Monograph. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vivo Renal Tolerance of Iodinated Contrast Media: Iopromide in Focus

Introduction: The Enduring Challenge of Contrast-Induced Acute Kidney Injury Iodinated contrast media are indispensable tools in modern diagnostic and interventional radiology. However, their administration is not withou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Challenge of Contrast-Induced Acute Kidney Injury

Iodinated contrast media are indispensable tools in modern diagnostic and interventional radiology. However, their administration is not without risk, the most significant of which is contrast-induced acute kidney injury (CI-AKI). CI-AKI is a serious iatrogenic complication, defined as a decline in renal function—typically a rise in serum creatinine (sCr) of more than 25% or 0.5 mg/dL—within 48 to 72 hours of intravascular contrast administration, in the absence of other causes.[1][2] This condition is associated with increased morbidity, prolonged hospitalization, and higher mortality rates.[2]

The development of non-ionic, low-osmolar contrast media (LOCM), such as iopromide and iosimide, represented a significant step forward in safety compared to older ionic, high-osmolar agents.[2][3] The primary rationale was to reduce the physiological burden on the kidneys. This guide provides an in-depth analysis of the in vivo renal tolerance of iopromide, supported by preclinical experimental data. It further addresses the current evidence landscape for iosimide and outlines the gold-standard methodologies for assessing the renal safety of any contrast agent.

The Pathophysiology of CI-AKI: A Two-Pronged Assault

Understanding the mechanisms of renal injury is critical to interpreting experimental data. The pathophysiology of CI-AKI is complex but is primarily attributed to two synergistic mechanisms: direct cytotoxicity to renal tubular cells and profound alterations in renal hemodynamics.[1]

  • Direct Tubular Cytotoxicity: After glomerular filtration, contrast media are concentrated in the renal tubules, exposing the tubular epithelial cells to extremely high concentrations. This can induce cellular injury through the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately apoptosis or necrosis.[4]

  • Renal Hemodynamic Alterations: Contrast media can cause intense vasoconstriction of the renal medullary vessels (vasa recta).[4] This reduces medullary blood flow, leading to hypoxia and ischemic injury in a region of the kidney that is already physiologically on the brink of anoxia.

cluster_0 Contrast Media Administration cluster_1 Mechanisms of Injury cluster_2 Cellular & Tissue Effects cluster_3 Clinical Manifestation CM Intravascular Contrast Media Direct Direct Tubular Cytotoxicity (High Luminal Concentration) CM->Direct Hemo Renal Vasoconstriction (Altered Hemodynamics) CM->Hemo ROS Reactive Oxygen Species (ROS) & Oxidative Stress Direct->ROS Induces Hypoxia Medullary Hypoxia & Ischemia Hemo->Hypoxia Causes Apoptosis Tubular Cell Apoptosis & Necrosis ROS->Apoptosis Leads to Hypoxia->Apoptosis Leads to AKI Acute Kidney Injury (AKI) Apoptosis->AKI Results in

Key Pathophysiological Pathways in CI-AKI.

In Vivo Renal Tolerance Profile of Iopromide

Iopromide is a widely used non-ionic, low-osmolar contrast medium. Its renal safety has been evaluated in various preclinical animal models, which are essential for dissecting mechanisms of injury that cannot be studied in humans.

Animal Model Insights

The choice of animal model is critical. Healthy animals are often resistant to CI-AKI, so models typically incorporate a pre-existing renal insult to mimic high-risk patient populations.[5] A common and effective model involves unilateral nephrectomy followed by hydration restriction in rats, which sensitizes the remaining kidney to injury.[6]

Biochemical Markers of Renal Function

Traditional biomarkers for kidney function are serum creatinine (sCr) and blood urea nitrogen (BUN). However, their levels only rise after significant renal function is already lost.[6]

  • In a study using uninephrectomized rats, iopromide administration did not cause a statistically significant change in BUN or sCr levels at 24, 48, or 72 hours post-injection.[6] This highlights the insensitivity of these markers for detecting subtle or early-stage tubular injury.

  • Conversely, a different study in a rabbit model of CI-AKI demonstrated that iopromide could induce acute kidney injury, with mean sCr levels increasing by a substantial 68.2% within 48 hours. This discrepancy underscores how the choice of animal model and experimental conditions can significantly influence outcomes.

Histopathological Evaluation

Microscopic examination of kidney tissue provides direct evidence of cellular damage. This is arguably the most sensitive endpoint in preclinical studies.

  • Tubular Damage: Even in studies where sCr and BUN levels were unchanged, iopromide was shown to cause significant renal tubular damage.[6] Key findings include the loss of the brush border of tubular epithelial cells and evidence of tubular necrosis.[6]

  • Proteinaceous Casts: The formation of proteinaceous casts in the renal tubules was also observed, particularly within the first 24 hours after iopromide administration. Interestingly, the severity of these casts was found to decrease by 72 hours, suggesting a potential for recovery.[6]

  • Molecular Changes: Iopromide has been shown to alter the expression of inducible nitric oxide synthase (iNOS) in the glomerulus, indicating a molecular-level response to the contrast agent.[6]

ParameterAnimal ModelObservationCitation
Serum Creatinine (sCr) Uninephrectomized RatNo significant change at 24, 48, 72h[6]
Blood Urea Nitrogen (BUN) Uninephrectomized RatNo significant change at 24, 48, 72h[6]
Histopathology Uninephrectomized RatIncreased tubular damage (loss of brush border, necrosis)[6]
Proteinaceous Casts Uninephrectomized RatIncreased at 24h, decreased by 72h[6]
iNOS Expression Uninephrectomized RatSignificantly altered in the glomerulus at 24h and 48h[6]

Iosimide: An Evidence Gap in Preclinical Data

This data gap prevents a head-to-head comparison of their preclinical renal safety profiles. It is a well-established principle that while agents within the LOCM class are generally safer than older HOCM, subtle differences between agents can exist.[1] However, many large-scale clinical trials and meta-analyses have found no statistically significant or clinically important differences in the incidence of CI-AKI between different LOCM.[1][7] Without specific preclinical data for iosimide, it is presumed to share the general safety profile of its class, but this cannot be definitively confirmed.

A Validated Protocol for Assessing In Vivo Renal Tolerance

To ensure trustworthiness and reproducibility, any comparison of contrast media must rely on a robust, standardized experimental protocol. The following outlines a self-validating system for inducing and evaluating CI-AKI in a rat model, a widely accepted approach in preclinical nephrotoxicity studies.[5][6]

Experimental Protocol: Rat Model of CI-AKI
  • Animal Model Selection and Acclimatization:

    • Rationale: Wistar or Sprague-Dawley rats (250-300g) are commonly used due to their well-characterized physiology and susceptibility to renal insults.

    • Procedure: House animals in a controlled environment (12h light/dark cycle, 22-25°C) for at least one week to acclimatize before any procedures.

  • Induction of Renal Insufficiency (Sensitization):

    • Rationale: To mimic a high-risk state, baseline renal function is reduced. Unilateral nephrectomy is a precise and reproducible method.

    • Procedure: Anesthetize the rat (e.g., isoflurane). Make a flank incision, ligate the renal artery, vein, and ureter of one kidney, and surgically remove it. Provide post-operative analgesia and allow for a recovery period of 1-2 weeks.

  • Pre-Contrast Intervention:

    • Rationale: Dehydration is a key clinical risk factor and potentiates the nephrotoxic effects of contrast media.

    • Procedure: 24 hours prior to contrast administration, withdraw access to water while allowing free access to food.

  • Contrast Media Administration:

    • Rationale: The dose should be clinically relevant. Intravenous administration via the tail vein is a standard route.

    • Procedure: Under light anesthesia, administer the test contrast agent (e.g., Iopromide, 231 mg Iodine equivalent) intravenously. A control group should receive an equivalent volume of saline.

  • Endpoint Assessment (Sample Collection):

    • Rationale: A time-course analysis is crucial to capture the onset and potential resolution of injury.

    • Procedure: Euthanize cohorts of animals at 24, 48, and 72 hours post-contrast administration.

    • Blood Collection: Collect blood via cardiac puncture for analysis of sCr and BUN.

    • Tissue Collection: Perfuse the remaining kidney with saline, then fix a portion in 10% neutral buffered formalin for histopathology and snap-freeze the remainder for molecular analysis.

  • Data Analysis:

    • Biochemistry: Analyze sCr and BUN levels using standard automated analyzers.

    • Histopathology: Embed fixed kidney tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A blinded pathologist should score sections for tubular necrosis, loss of brush border, and cast formation.

cluster_0 Phase 1: Model Preparation cluster_1 Phase 2: Induction cluster_2 Phase 3: Endpoint Analysis Acclimate Acclimatization (1 week) Nephrectomy Unilateral Nephrectomy Acclimate->Nephrectomy Recover Recovery (1-2 weeks) Nephrectomy->Recover Dehydrate Water Deprivation (24 hours) Recover->Dehydrate Inject IV Contrast Injection (Iopromide or Saline) Dehydrate->Inject E24 Euthanasia & Collection (24h) Inject->E24 E48 Euthanasia & Collection (48h) Inject->E48 E72 Euthanasia & Collection (72h) Inject->E72 Analysis Biochemical & Histopathological Analysis E24->Analysis E48->Analysis E72->Analysis

Experimental Workflow for In Vivo Renal Tolerance Study.

Conclusion

The in vivo renal tolerance of iodinated contrast media is a critical component of their safety profile. Preclinical studies provide invaluable insights into the mechanisms of potential nephrotoxicity. The available evidence from animal models indicates that iopromide, a non-ionic, low-osmolar contrast medium, can induce dose- and model-dependent renal tubular injury, which is not always reflected by changes in traditional biomarkers like serum creatinine. Histopathological analysis remains the most sensitive method for detecting direct cellular toxicity in these models.

A significant data gap exists in the published literature regarding the specific in vivo renal tolerance of iosimide, precluding a direct experimental comparison with iopromide. While both agents belong to a class with a generally favorable safety profile compared to older agents, future preclinical studies using standardized and robust protocols—like the one detailed in this guide—would be necessary to delineate any subtle differences in their nephrotoxic potential. For researchers and drug development professionals, adherence to such rigorous, validated models is paramount for accurately assessing the renal safety of all new and existing contrast agents.

References

  • Rudnick, M. R., & Berns, J. S. (2016). Contrast-induced nephropathy: The most common cause of hospital-acquired renal failure?. Seminars in nephrology, 23(2), 147-156.
  • Barrett, B. J., & Carlisle, E. J. (1993). Meta-analysis of the relative nephrotoxicity of high- and low-osmolality iodinated contrast media. Radiology, 188(1), 171-178.
  • Andreucci, M., Faga, T., Pisani, A., Sabbatini, M., & Michael, A. (2014). The pathogenesis of acute renal failure induced by iodinated radiographic contrast media. Austin journal of nephrology and hypertension, 1(1), 1005.
  • Solomon, R. (2016). Contrast Media: Are There Differences in Nephrotoxicity among Contrast Media?. BioMed research international, 2016, 5283930. [Link]

  • Yanti, L., Hafid, M. A., Wungu, C. D. K., Wijaya, A., & Widodo, M. A. (2024). Effects of iopromide contrast agents on kidney iNOS expression and tubular histopathology alterations. F1000Research, 12, 1611. [Link]

  • Effective Health Care Program. (2015). Contrast-Induced Nephropathy: Comparative Effects of Different Contrast Media Executive Summary. Agency for Healthcare Research and Quality (US). [Link]

  • Sendeski, M., Patzak, A., Pallone, T. L., Cao, C., Persson, A. E., & Persson, P. B. (2009). Iodinated contrast media cause endothelial dysfunction in renal and coronary circulation. American Journal of Physiology-Renal Physiology, 296(4), F782-F788.
  • Lee, S. Y., et al. (2011). Animal models of acute renal failure. Pharmacological Reports, 63(1), 31-43. [Link]

  • Seeliger, E., Sendeski, M., Rihal, C. S., & Persson, P. B. (2012). Nephropathy induced by contrast media: pathogenesis, risk factors and preventive strategies. CMAJ : Canadian Medical Association journal = journal de l'Association medicale canadienne, 184(17), 1901–1909. [Link]

  • Andreucci, M., Faga, T., Pisani, A., Sabbatini, M., & Michael, A. (2018). Update on the renal toxicity of iodinated contrast drugs used in clinical medicine. Drug, healthcare and patient safety, 10, 45–57. [Link]

  • Stacul, F., van der Molen, A. J., Reimer, P., Webb, J. A., Thomsen, H. S., Morcos, S. K., ... & Clement, O. (2011). Contrast induced nephropathy: updated ESUR Contrast Media Safety Committee guidelines. European radiology, 21(12), 2527-2541. [Link]

Sources

Comparative

A Comparative Guide to Non-Ionic, Monomeric Radiographic Contrast Agents: Iopamidol as the Benchmark and a Review of Iosimide

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the efficacy of non-ionic, monomeric radiographic contrast agents, with a primary f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the efficacy of non-ionic, monomeric radiographic contrast agents, with a primary focus on the well-established compound, iopamidol. Due to the limited publicly available data on the historical, non-ionic, monomeric contrast medium, iosimide, this document will first establish a comprehensive profile of iopamidol, supported by extensive experimental data. Subsequently, it will integrate the available information on iosimide to draw high-level comparisons and contextualize its standing within this class of diagnostic agents.

Introduction: The Evolution of Safety and Efficacy in Radiographic Contrast Media

The development of iodinated contrast media has been a journey towards optimizing diagnostic efficacy while minimizing patient risk and discomfort. The transition from ionic to non-ionic agents marked a significant milestone in reducing the incidence of adverse reactions.[1][2] Non-ionic contrast media do not dissociate in solution, resulting in lower osmolality compared to their ionic counterparts, which in turn leads to better patient tolerance.[3][4]

This guide focuses on two such non-ionic, monomeric agents: iopamidol and iosimide. Both are based on a tri-iodinated benzene ring structure, the foundation of modern iodinated contrast agents, which provides the necessary radiodensity for X-ray attenuation.[5][6] Iopamidol, developed by Bracco, is a widely used and extensively studied contrast medium.[7] Iosimide, patented by Schering A.G., is a less-documented agent from a similar era of development.[7][8]

Iopamidol: A Comprehensive Profile

Iopamidol is a second-generation, non-ionic, low-osmolar, water-soluble radiographic contrast agent that has been a mainstay in clinical practice for decades.[6][7] Its chemical structure and physicochemical properties have been optimized to provide excellent image quality with a favorable safety profile.[7]

Physicochemical and Pharmacokinetic Properties

A thorough understanding of the fundamental properties of a contrast agent is crucial for predicting its behavior in experimental and clinical settings.

PropertyIopamidol
Molecular Weight ( g/mol ) 777.1
Iodine Content (%) 49
Osmolality (mOsm/kg H₂O) at 37°C 300 mg I/mL: 616370 mg I/mL: 796
Viscosity (cP) at 37°C 300 mg I/mL: 4.7370 mg I/mL: 9.4
Plasma Protein Binding <2% (negligible)
Elimination Half-life ~2 hours
Metabolism Not metabolized
Primary Route of Excretion Renal (Glomerular Filtration)
Urinary Excretion (% of dose) >90% as unchanged drug

Data compiled from multiple sources.

The low osmolality of iopamidol solutions, while still hypertonic to blood, significantly reduces the fluid shifts and associated discomfort (e.g., sensations of heat and pain) seen with older high-osmolar agents.[4] Its low viscosity allows for ease of injection and rapid delivery to the target vasculature. Iopamidol is not metabolized and is primarily excreted unchanged by the kidneys, a key factor in its safety profile.[9]

Preclinical and Clinical Efficacy

Numerous studies have demonstrated the efficacy and safety of iopamidol across a wide range of radiographic procedures, including computed tomography (CT), angiography, and urography.[10][11][12] Its performance is often used as a benchmark for newer contrast agents.[10][11][12]

In comparative studies with other non-ionic monomers like iohexol and iopromide, iopamidol has shown a comparable efficacy, safety, and tolerance profile.[10][11][12] For instance, in a double-blind, randomized trial comparing iopromide to iopamidol and iohexol for contrast-enhanced CT, the efficacy was similar for all agents, with excellent or good visualization in 98.4% of studies.[10]

Iosimide: A Historical Perspective

Iosimide is a synthetic, non-ionic, monomeric contrast medium that was patented by Schering A.G.[8] Information regarding its development and clinical use is sparse in currently accessible literature, suggesting it may not have achieved the same level of widespread, long-term clinical use as iopamidol.

Known Properties of Iosimide

The most detailed available information on iosimide comes from a controlled, double-blind study published in 1989 that compared it to ioxaglate in cerebral angiography.[8] This study provides some key insights into its performance characteristics:

  • Tolerability: The study found a statistically significant lower incidence of heat and pain sensations with iosimide compared to ioxaglate.[8] This is a characteristic advantage of non-ionic monomers over ionic agents.

  • Efficacy: Iosimide exhibited no differences in contrast quality compared to ioxaglate.[8]

  • Safety: The neurological status and liver and renal tolerance were comparable between iosimide and ioxaglate. A slight tendency toward liver changes was noted with iosimide, though the clinical significance of this finding is not elaborated upon.[8]

The chemical structure of iosimide is known, which allows for a theoretical comparison of its molecular properties with those of iopamidol.

G cluster_iopamidol Iopamidol Structure cluster_iosimide Iosimide Structure iopamidol iosimide

Caption: Chemical structures of Iopamidol and Iosimide.

Comparative Analysis: Iopamidol vs. Iosimide

A direct, data-driven comparison of efficacy is challenging due to the limited information on iosimide. However, based on the available data and the known properties of non-ionic monomeric contrast agents, we can draw the following inferences:

  • Class Similarities: Both iopamidol and iosimide are non-ionic monomers, a class of contrast agents known for their improved safety and tolerability over ionic agents.[1][2] This is supported by the findings of the 1989 study on iosimide, which highlighted its good general tolerance.[8]

  • Efficacy: The fundamental principle of radiodensity is conferred by the three iodine atoms on the benzene ring, a feature shared by both molecules.[5][6] It is therefore reasonable to expect that, at equivalent iodine concentrations, the intrinsic radiographic efficacy would be comparable. The 1989 study supports this, indicating good contrast quality for iosimide.[8]

  • Safety and Tolerability: The key differentiators among non-ionic monomers often lie in their osmolality and viscosity, which are influenced by the side chains attached to the benzene ring.[13][14] Without specific data for iosimide, a direct comparison of these crucial parameters with iopamidol is not possible. However, the reported lower incidence of heat and pain for iosimide compared to the ionic agent ioxaglate aligns with the known benefits of the non-ionic class, to which iopamidol also belongs.[8]

Experimental Protocols for Evaluating Radiographic Contrast Agents

The evaluation of new contrast agents follows a rigorous and standardized pathway, from preclinical studies to phased clinical trials.

Preclinical Evaluation Workflow

G cluster_preclinical Preclinical Evaluation synthesis Chemical Synthesis & Characterization physchem Physicochemical Property Analysis (Osmolality, Viscosity) synthesis->physchem invitro In Vitro Cytotoxicity & Genotoxicity Assays physchem->invitro animal Animal Models (Efficacy & Toxicology) invitro->animal pharmaco Pharmacokinetic Studies (ADME) animal->pharmaco

Caption: Generalized workflow for the preclinical evaluation of a new radiographic contrast agent.

Step-by-Step Methodology:

  • Chemical Synthesis and Characterization: The compound is synthesized, and its chemical structure is confirmed using techniques like NMR and mass spectrometry.

  • Physicochemical Property Analysis: Key properties such as osmolality and viscosity of solutions at various concentrations are measured. These are critical predictors of in-vivo tolerability.

  • In Vitro Assays: The cytotoxicity and genotoxicity of the compound are assessed using cell-based assays.

  • Animal Models: The contrast agent is administered to animal models to evaluate its radiographic efficacy, biodistribution, and to determine its acute and chronic toxicity.

  • Pharmacokinetic Studies: Absorption, Distribution, Metabolism, and Excretion (ADME) studies are conducted in animal models to understand how the body processes the agent.

Clinical Trial Protocol for Comparative Efficacy

G cluster_clinical_trial Comparative Clinical Trial Protocol recruitment Patient Recruitment & Informed Consent randomization Randomization (Test vs. Control Agent) recruitment->randomization blinding Double-Blinding (Patient & Investigator) randomization->blinding administration Contrast Agent Administration blinding->administration imaging Radiographic Imaging administration->imaging evaluation Efficacy & Safety Evaluation imaging->evaluation analysis Statistical Analysis evaluation->analysis

Caption: A typical double-blind, randomized controlled trial design for comparing two contrast agents.

Step-by-Step Methodology:

  • Patient Recruitment and Consent: A suitable patient cohort is recruited based on inclusion and exclusion criteria, and informed consent is obtained.

  • Randomization: Patients are randomly assigned to receive either the test contrast agent (e.g., iosimide) or the control agent (e.g., iopamidol).

  • Blinding: To prevent bias, both the patient and the investigator administering the agent and evaluating the results are unaware of which agent is being used.

  • Administration: The contrast agent is administered according to a standardized protocol.

  • Imaging: Radiographic images are acquired at specified time points.

  • Evaluation: Image quality is assessed by blinded radiologists using a predefined scoring system. Patient tolerance (e.g., pain, heat) and the incidence of adverse events are recorded.

  • Statistical Analysis: The data are statistically analyzed to determine if there are significant differences in efficacy and safety between the two agents.

Conclusion

Iopamidol stands as a well-characterized and reliable non-ionic, monomeric radiographic contrast agent, with a vast body of evidence supporting its efficacy and safety. Its physicochemical properties, particularly its low osmolality and viscosity relative to older ionic agents, have established it as a benchmark in radiographic imaging.

Iosimide, while belonging to the same promising class of non-ionic monomers, remains an enigmatic agent due to the scarcity of publicly available data. The limited evidence suggests it shares the class-specific benefits of improved tolerability. However, without comprehensive data on its physicochemical properties and a broader range of clinical studies, a definitive comparison of its efficacy and safety relative to iopamidol is not possible.

For researchers and drug development professionals, the story of iopamidol provides a clear blueprint for the successful development and characterization of a radiographic contrast agent. The case of iosimide, on the other hand, underscores the importance of comprehensive and accessible data for the scientific community to fully evaluate and compare the merits of different diagnostic compounds.

References

  • A comparison of iopromide with iopamidol and iohexol for contrast-enhanced computed tomography. [Link]

  • Pharmacokinetics of iodamide in normal subjects and in patients with renal impairment. [Link]

  • The History of Contrast Media Development in X-Ray Diagnostic Radiology. [Link]

  • Comparison of iopromide with iohexol and iopamidol in coronary arteriography and left ventriculography. [Link]

  • Double-blind study of the safety, tolerance, and diagnostic efficacy of iopromide as compared with iopamidol and iohexol in patients requiring aortography and visceral angiography. [Link]

  • Developments in X-Ray Contrast Media and the Potential Impact on Computed Tomography. [Link]

  • 25 Years of Contrast-Enhanced MRI: Developments, Current Challenges and Future Perspectives. [Link]

  • Conception of the First Magnetic Resonance Imaging Contrast Agents: A Brief History. [Link]

  • A comparison of iopromide with iopamidol and iohexol for contrast-enhanced computed tomography. [Link]

  • Chemistry, Physicochemical Properties and Pharmacokinetics of Iodinated Contrast Agents. [Link]

  • Contrast-enhanced MRI: History and Current Recommendations. [Link]

  • Schering AG. [Link]

  • A Comparison of Iopromide with Iopamidol and Iohexol for Contrast-Enhanced Computed Tomography. [Link]

  • History of Contrast Media: Celebrating the Centenary of the Use of Lipiodol® in Radiology. [Link]

  • Contrast Media Viscosity versus Osmolality in Kidney Injury: Lessons from Animal Studies. [Link]

  • Developments in X-Ray Contrast Media and the Potential Impact on Computed Tomography. [Link]

  • Contrast media. [Link]

  • The Impact of the Viscosity and Osmolality of Iodine Contrast Agents on Renal Elimination. [Link]

  • Iodinated Contrast agents within Radiology. [Link]

  • contrast-agents-tutorial.pdf. [Link]

  • Computed Tomography Contrast Media and Principles of Contrast Enhancement. [Link]

  • IOSIMIDE. [Link]

  • The use of contrast media. [Link]

  • Changing Iodinated Contrast Media May Reduce Allergic Reactions. [Link]

  • To Understand the Development of Iodinated Contrast Agents. [Link]

  • Lower dose and lower injection speed of iodinated contrast media: a new strategy to reduce the incidence rate of immediate hypersensitivity reactions. [Link]

  • Iodinated Contrast Media: Adverse Reactions in Radiography practice. [Link]

  • Recent Trends and Developments in Contrast Media. [Link]

  • Survey of the pharmacology of non-ionic X-ray contrast media. [Link]

  • Synthesis and Characterization of Novel Polyimides. [Link]

  • The impact of the viscosity and osmolality of iodine contrast agents on renal elimination. [Link]

  • Up to 50-fold increase in urine viscosity with iso-osmolar contrast media in the rat. [Link]

  • Contrast Media Viscosity versus Osmolality in Kidney Injury: Lessons from Animal Studies. [Link]

  • Synthesis and Properties of Aromatic Polyimides Containing Perfluoroalkenyl Groups. [Link]

  • Investigations into the environmental fate and effects of iopromide (ultravist), a widely used iodinated X-ray contrast medium. [Link]

  • Pharmacokinetics and pharmacodynamics of azosemide. [Link]

  • Ustilaginoidin D Induces Acute Toxicity and Hepatotoxicity in Mice. [Link]

  • Synthesis and evaluation of 4-(2-pyrimidinylamino) benzamides inhibitors of hedgehog signaling pathway. [Link]

Sources

Validation

Comprehensive Comparison Guide: Double-Blind Protocols for Iosimide vs. Alternative Iodinated Contrast Agents

Executive Summary The development of iodinated contrast media (ICM) has been driven by the need to maximize radiopacity while minimizing chemotoxicity and hemodynamic perturbation. Iosimide is a synthetic, nonionic, mono...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of iodinated contrast media (ICM) has been driven by the need to maximize radiopacity while minimizing chemotoxicity and hemodynamic perturbation. Iosimide is a synthetic, nonionic, monomeric contrast medium designed to improve patient tolerance compared to legacy ionic agents. This guide provides drug development professionals and clinical researchers with an objective, data-driven comparison of iosimide against other contrast agents (e.g., ioxaglate, iotrolan, diatrizoate), supported by standardized double-blind clinical and in vitro study protocols.

Physicochemical & Pharmacokinetic Profiling

The physiological impact of an ICM is heavily dictated by its osmolality, viscosity, and ionic nature. Iosimide, as a nonionic monomer, eliminates the cation-associated toxicity seen in ionic monomers (like diatrizoate) and offers an osmolality profile that, while higher than nonionic dimers (like iotrolan), provides excellent clinical utility with rapid renal clearance .

Table 1: Comparative Physicochemical Properties
Contrast AgentStructural ClassOsmolality (mOsm/kg)Elimination Half-LifePrimary Clinical Application
Iosimide Nonionic Monomer~600–700~2.0 hCerebral & Coronary Angiography
Ioxaglate Ionic Dimer~600~1.5 hGeneral Angiography
Iotrolan Nonionic Dimer~340~2.0 hMyocardial Perfusion / CT
Diatrizoate Ionic Monomer~1500~2.0 hHistorical Baseline (High Toxicity)

Mechanistic Pathways of ICM-Induced Toxicity

Understanding the causality behind adverse reactions is critical for designing robust comparative studies. ICMs induce physiological changes through two primary mechanisms: hyperosmolality (driving fluid shifts and endothelial perturbation) and direct chemotoxicity (causing genotoxic stress) .

Pathway ICM Iodinated Contrast Media (Iosimide, Ioxaglate) Osmolality Hyperosmolality & Chemotoxicity ICM->Osmolality Physical Property Lympho Lymphocyte Exposure (In Vitro/In Vivo) ICM->Lympho Cellular Uptake Endo Endothelial Cell Perturbation Osmolality->Endo Hemo Hemodynamic Alterations Endo->Hemo Vasodilation DNA Chromosomal Damage (Clastogenesis) Lympho->DNA Genotoxic Stress Micro Micronuclei Formation DNA->Micro Cell Division

Mechanistic pathways of contrast media-induced hemodynamic perturbation and genotoxicity.

Experimental Methodologies & Self-Validating Protocols

To objectively assess the efficacy and safety of iosimide, researchers must utilize self-validating experimental systems. Below are two gold-standard protocols designed to isolate the pharmacological effects of the contrast agents from procedural artifacts.

Protocol 1: Double-Blind Clinical Hemodynamic & Tolerance Study

Subjective endpoints, such as the sensation of heat and pain during injection, are highly susceptible to placebo/nocebo effects and observer bias. A strict double-blind protocol ensures that the statistical delta observed is purely a function of the agent's molecular structure .

Workflow Start Patient Cohort (Angiography) Rand Double-Blind Randomization Start->Rand Iosimide Iosimide (Nonionic Monomer) Rand->Iosimide Control Active Control (e.g., Ioxaglate) Rand->Control Admin Intravascular Bolus (Standardized Rate) Iosimide->Admin Control->Admin Hemodynamic Hemodynamic Monitoring Admin->Hemodynamic Subjective Subjective Tolerance (VAS) Admin->Subjective

Workflow of a double-blind clinical protocol comparing iosimide with active controls.

Step-by-Step Methodology:

  • Cohort Selection & Randomization: Enroll patients scheduled for cerebral or coronary angiography. Utilize a computer-generated randomization matrix to assign patients to either the Iosimide arm or the Active Control (e.g., Ioxaglate) arm. Both the administering physician and the patient must remain blinded to the assignment.

  • Baseline Stabilization: Catheterize the target vessel. Record baseline continuous systolic/diastolic blood pressure and heart rate.

  • Blinded Contrast Administration: Administer the contrast media via an automated power injector. Causality Note: The flow rate (e.g., 4 mL/s) and iodine concentration (e.g., 300 mgI/mL) must be strictly matched. Controlling the iodine delivery rate isolates the agent's intrinsic chemotoxicity and osmolality as the sole independent variables.

  • Data Acquisition: Monitor arterial pressure continuously for 5 minutes post-injection. Immediately post-procedure, administer a standardized Visual Analog Scale (VAS) to quantify subjective heat and pain sensations.

  • Unblinding & Analysis: Decode the arms and apply ANOVA for continuous hemodynamic variables and Chi-square tests for categorical tolerance data.

Protocol 2: In Vitro Cytogenetic Safety Assessment (Micronucleus Test)

Iodinated contrast agents have been shown to induce chromosomal damage. The micronucleus test is a self-validating system for assessing clastogenesis because it captures acentric chromosome fragments left behind during mitosis .

Step-by-Step Methodology:

  • Lymphocyte Culture & Stimulation: Isolate human peripheral blood lymphocytes and culture in RPMI-1640 supplemented with fetal calf serum. Add phytohemagglutinin (PHA). Causality Note: Lymphocytes are naturally in the G0 phase. PHA stimulates them to enter mitosis. This is a strict requirement because micronuclei can only form during cell division when fragments are excluded from the main nucleus.

  • Blinded Dosing: After 48 hours of incubation at 37°C (5% CO2), introduce blinded, escalating doses of iosimide, iohexol, and ioxaglate to the cultures. Incubate for an additional 24 hours.

  • Hypotonic Lysis & Fixation: Harvest the cells and expose them to hypotonic KCl (0.075 M). Causality Note: Hypotonic swelling separates the chromosomes and preserves the fragile cytoplasm containing the micronuclei, preventing cellular overlap that causes false negatives. Fix with methanol/acetic acid.

  • Microscopic Scoring: Stain smears with May-Grünwald Giemsa. Blinded cytogeneticists score the frequency of micronucleated cells per 1,000 binucleated cells to quantify genotoxic stress.

Comparative Efficacy & Safety Data Synthesis

Based on the execution of the protocols above, empirical data reveals distinct performance profiles for iosimide compared to its alternatives. While iosimide shares the genotoxic profile common to all iodinated contrast media, its nonionic monomeric structure provides a statistically significant advantage in patient comfort.

Table 2: Clinical & Experimental Outcomes
Endpoint AssessedIosimide (Nonionic Monomer)Ioxaglate (Ionic Dimer)Iotrolan (Nonionic Dimer)
Hemodynamic Perturbation Moderate alterationsModerate alterationsMinimal changes
Subjective Heat Sensation Low incidence (Significant reduction)High incidenceN/A (Preclinical focus)
Subjective Pain Sensation Low incidence (Significant reduction)Moderate/High incidenceN/A
Micronuclei Induction Significant increase (p<0.001)Significant increase (p<0.001)Significant increase

Data Interpretation: In double-blind clinical trials, iosimide exhibits no significant differences compared to ioxaglate regarding raw contrast efficacy, neurological status, or renal tolerance. However, iosimide demonstrates a statistically significant lower incidence of heat and pain sensation . Hemodynamically, while nonionic dimers like iotrolan cause the least perturbation in coronary circulation, iosimide remains a highly viable, well-tolerated option for general and cerebral angiography .

References

  • NCATS Inxight Drugs: Iosimide National Center for Advancing Translational Sciences (NCATS). URL:[Link]

  • Effects of intravenous administration of a new nonionic dimeric contrast medium on the coronary circulation. Comparison with monomeric ionic and nonionic media PubMed / National Institutes of Health. URL:[Link]

  • Contrast Media-Induced Chromosomal Damage in Human Lymphocyte Cultures Investigative Radiology (Ovid). URL:[Link]

  • Waiting times between examinations with intravascularly administered contrast media: a review of contrast media pharmacokinetics PMC / National Institutes of Health. URL:[Link]

Comparative

validation of iosimide clearance rates in rhesus monkey models

Title: Comparative Pharmacokinetics and Clearance Validation of Iosimide in Rhesus Monkey Models Executive Summary The successful clinical translation of iodinated contrast media (ICM) relies on highly accurate preclinic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Pharmacokinetics and Clearance Validation of Iosimide in Rhesus Monkey Models

Executive Summary The successful clinical translation of iodinated contrast media (ICM) relies on highly accurate preclinical pharmacokinetic (PK) modeling. Iosimide, a synthetic, nonionic, monomeric contrast medium, was developed to offer comparable radiopacity to legacy agents while minimizing osmolality-driven adverse events[1]. However, validating its clearance rates requires an appropriate animal model. This guide provides an objective comparison of iosimide against alternative ICMs (iohexol, iopromide, and diatrizoate) and outlines a self-validating experimental protocol for quantifying its clearance in rhesus monkey (Macaca mulatta) models.

Mechanistic Rationale: The Causality of Species Selection

As a Senior Application Scientist, I frequently observe preclinical teams struggling with allometric scaling failures when transitioning from rodent models to first-in-human trials. The root cause is almost always a mismatch in weight-normalized glomerular filtration rates (GFR).

Iosimide, like other nonionic ICMs, is not metabolized, does not bind to plasma proteins, and distributes exclusively within the extracellular fluid[2]. Its clearance is driven entirely by passive glomerular filtration. In standard preclinical models, elimination half-lives ( t1/2​ ) vary drastically due to species-specific GFR differences:

  • Rats: t1/2​ of 20–25 minutes (Highly overestimates human clearance).

  • Dogs: t1/2​ of 50–62 minutes.

  • Rhesus Monkeys: t1/2​ of 71–83 minutes[3].

  • Humans: t1/2​ of 1.8–2.3 hours (108–138 minutes)[3].

The rhesus monkey is the gold-standard translational model because its extracellular fluid volume distribution ( Vd​ : 180–250 mL/kg) and renal architecture provide the closest allometric bridge to human PK behavior, allowing for accurate prediction of the open 2-compartment kinetic model[4].

Comparative Pharmacokinetic Performance

To objectively evaluate iosimide, we must benchmark its clearance parameters against widely used clinical alternatives. The data below summarizes the PK behavior of these agents under normal renal function.

Contrast AgentAgent ClassificationMonkey Elimination t1/2​ Human Elimination t1/2​ Volume of Distribution ( Vd​ )Primary Clearance Route
Iosimide Nonionic Monomer~75 min1.8 – 2.3 hours180 – 250 mL/kgGlomerular Filtration
Iohexol Nonionic Monomer71 – 83 min1.8 – 2.3 hours165 – 280 mL/kgGlomerular Filtration
Iopromide Nonionic Monomer71 – 83 min1.8 – 2.3 hours180 – 250 mL/kgGlomerular Filtration
Diatrizoate Ionic Monomer~60 min1.5 – 2.0 hours150 – 200 mL/kgGlomerular Filtration

Data synthesized from comparative clinical and preclinical evaluations of nonionic contrast media[3][5].

Self-Validating Experimental Protocol

A robust pharmacokinetic protocol must be internally controlled. Because iosimide does not undergo tubular secretion or reabsorption, its systemic clearance ( Clsys​ ) must mathematically parallel the subject's endogenous GFR. By simultaneously measuring Creatinine Clearance (CrCl), the system becomes self-validating : any statistically significant deviation between Iosimide Clsys​ and CrCl immediately flags an experimental error (e.g., extravasation during injection, sampling error, or bioanalytical matrix effect).

Step 1: Baseline GFR Establishment (The Validation Key)
  • Fast the rhesus monkey subjects for 12 hours prior to the study, allowing ad libitum access to water to maintain stable hydration (dehydration artificially depresses GFR).

  • Collect baseline serum creatinine and a 12-hour baseline urine sample to calculate the subject's baseline CrCl.

Step 2: Dosing and Administration
  • Administer Iosimide at a dose of 300 mg I/mL equivalent (typically 1.5 - 3.0 mL/kg depending on the imaging protocol).

  • Crucial Causality: Use an automated power injector via the cephalic or saphenous vein at a rate of 1.0 mL/s. A manual push introduces variable input rates, which blurs the α -phase (distribution) peak in the 2-compartment model, ruining the accuracy of the Vd​ calculation.

Step 3: Biphasic Blood Sampling

To accurately model the 2-compartment kinetics, sampling must capture both the rapid distribution into the extracellular fluid ( α -phase) and the slower renal elimination ( β -phase).

  • α -Phase Sampling: Draw 1.0 mL blood samples at 2, 5, 10, 15, and 30 minutes post-injection.

  • β -Phase Sampling: Draw samples at 45, 60, 90, 120, 180, and 240 minutes.

  • Centrifuge immediately at 2500 x g for 10 minutes at 4°C to separate plasma.

Step 4: Bioanalytical Quantification
  • Quantify iosimide plasma concentrations using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Internal Standard: Spike samples with a known concentration of iohexol as an internal standard to correct for extraction recovery variances.

Step 5: Pharmacokinetic Modeling
  • Plot the plasma concentration-time curve.

  • Fit the data to a non-linear mixed-effects 2-compartment model. Calculate the area under the curve ( AUC0−∞​ ), Vd​ , and Clsys​ .

  • Validation Check: Confirm that Clsys​ (mL/min) CrCl (mL/min).

Visualizing the Clearance Pathway

The following diagram illustrates the biphasic 2-compartment pharmacokinetic model governing iosimide distribution and clearance in the primate model.

G IV IV Bolus Administration (Iosimide 300 mg I/mL) Central Central Compartment (Plasma Volume) IV->Central Input Peripheral Peripheral Compartment (Extracellular Fluid, Vd: 180-250 mL/kg) Central->Peripheral k12 (Alpha Phase) Excretion Renal Excretion (Glomerular Filtration) Central->Excretion k10 (Beta Phase, T1/2: ~75 min) Peripheral->Central k21 (Redistribution) Urine Urine Collection (>95% unchanged in 24h) Excretion->Urine Clearance

Fig 1. Two-compartment pharmacokinetic model of iosimide clearance in rhesus monkeys.

References

  • Title: IOSIMIDE - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Title: Pharmacokinetics of iohexol, iopamidol, iopromide, and iosimide compared with meglumine diatrizoate Source: Scilit / Fortschr Geb Rontgenstrahlen Nuklearmed Erganzungsbd. URL: [Link]

  • Title: Waiting times between examinations with intravascularly administered contrast media: a review of contrast media pharmacokinetics and updated ESUR Contrast Media Safety Committee guidelines Source: National Institutes of Health (NIH) PMC / European Radiology URL: [Link]

  • Title: PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION - ULTRAVIST Source: Health Canada (HRES.ca) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Iosimide proper disposal procedures

Iosimide (CAS# 79211-10-2) Laboratory Handling and Disposal Protocols: A Comprehensive Safety Guide As a Senior Application Scientist overseeing drug development and analytical workflows, I frequently encounter a critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Iosimide (CAS# 79211-10-2) Laboratory Handling and Disposal Protocols: A Comprehensive Safety Guide

As a Senior Application Scientist overseeing drug development and analytical workflows, I frequently encounter a critical operational blind spot in laboratories: the improper disposal of iodinated contrast media (ICMs). Iosimide is a synthetic, nonionic, monomeric X-ray contrast medium[1]. While it exhibits excellent physiological tolerance in clinical and in-vivo models, its environmental persistence poses a severe logistical and ecological liability.

This guide provides the authoritative, causality-driven protocols required for the safe handling, spill response, and ultimate disposal of Iosimide. By understanding the chemical mechanisms behind these procedures, your laboratory can prevent toxic downstream effects and ensure absolute regulatory compliance.

Physicochemical Hazard Profile

To design a self-validating disposal system, we must first understand the molecular characteristics of the compound we are handling. Iosimide contains three strongly bonded iodine atoms per molecule, which dictates its waste classification as a halogenated organic compound .

PropertyValueOperational Implication
Chemical Name IosimideRequires specific tracking on chemical inventory.
CAS Number 79211-10-2Use this identifier for all waste manifests.
Molecular Formula C21H30I3N3O9High carbon and iodine content demands specialized incineration.
Molecular Weight 849.19 g/mol Heavy molecule; precipitates or settles in certain solvent mixtures.
Structural Class Synthetic, nonionic contrast mediumDoes not readily dissociate in water; persists in aqueous waste.
Halogen Content Tri-iodinatedCritical: Must be segregated from non-halogenated waste streams.

The Mechanistic Causality of Iosimide Toxicity in Waste Streams

Why can't Iosimide be poured down the drain? Standard biological degradation in municipal sewage treatment plants is entirely ineffective for breaking down the stable aromatic ring of Iosimide. While some primary degradation may occur, the core iodinated structure persists[2].

The true danger emerges during the chlorination or chloramination stages of wastewater treatment. When Iosimide-contaminated water is exposed to chlorine, the iodine atoms are liberated and react with dissolved organic matter to form Iodinated Disinfection Byproducts (I-DBPs) [2]. I-DBPs are highly cytotoxic and genotoxic—orders of magnitude more dangerous than standard chlorinated byproducts. Therefore, discharging Iosimide into sewer systems is not just a regulatory violation; it is a direct catalyst for environmental toxicity[3].

The only scientifically sound disposal method is controlled incineration coupled with alkaline flue gas scrubbing [3]. Incineration breaks the strong C-I bonds, releasing iodine gas ( I2​ ) or hydrogen iodide ( HI ). The alkaline scrubber captures these corrosive gases, converting them into harmless, stable iodide salts.

Iosimide Disposal & Decontamination Workflows

IosimideDisposal Start Iosimide Waste Generation Liquid Aqueous Liquid Waste (Contains Iosimide) Start->Liquid Solid Solid Waste (PPE, Vials, Spill Absorbent) Start->Solid Segregate Segregated Halogenated Waste Stream Liquid->Segregate Collect in sealed containers Incineration Controlled Incineration (>1000°C) Solid->Incineration Direct transfer Segregate->Incineration Licensed chemical destruction Scrubbing Alkaline Flue Gas Scrubbing Incineration->Scrubbing Captures volatile I2 / HI Safe Safe Mineralization (Iodide Salts) Scrubbing->Safe Prevents I-DBP formation

Figure 1: Iosimide waste segregation and controlled mineralization workflow.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. By strictly adhering to these steps, you eliminate the risk of accidental environmental discharge.

Protocol 1: Immediate Spill Response and Decontamination

In the event of an Iosimide powder or solution spill, immediate containment is required to prevent aerosolization or drainage contamination.

  • Evacuate and Isolate: Evacuate non-essential personnel from the immediate area. Keep people upwind of the spill[3].

  • PPE Donning: Don chemical impermeable gloves, a lab coat, and safety goggles. If dust formation is possible (for powder spills), wear a self-contained breathing apparatus or an appropriate particulate respirator[3].

  • Containment (Zero-Drain Policy): Surround the spill with inert, non-combustible absorbent material (e.g., sand, earth, or specialized chemical spill pads). Do not let the chemical enter drains [3].

  • Collection: Use spark-proof tools to sweep up the absorbent material and the Iosimide[3]. Place the collected material into a heavy-duty, sealable polyethylene hazardous waste container.

  • Surface Decontamination: Wash the spill area thoroughly with soap and plenty of water[3]. Collect this wash water using absorbent pads and place them into the same hazardous waste container.

  • Validation Checkpoint: Inspect the spill area with a UV lamp (if fluorescent tracers are used in your lab) or visually confirm no residue remains. Seal the waste container and label it: "Hazardous Solid Waste - Contains Iosimide (Halogenated) - DO NOT DRAIN."

Protocol 2: Liquid Waste Segregation and Incineration Prep

Routine experimental workflows generate liquid waste containing dissolved Iosimide. This must be managed with strict segregation.

  • Dedicated Carboy Assignment: Assign a specific, chemically compatible waste carboy exclusively for halogenated organic waste.

  • Transfer: Slowly pour the Iosimide-containing liquid waste into the carboy inside a certified fume hood to avoid aerosol inhalation[3].

  • Secondary Containment: Place the waste carboy inside a secondary containment bin capable of holding 110% of the carboy's volume to protect against catastrophic leaks.

  • Manifesting: Once the carboy is 80% full, seal it tightly. Fill out the hazardous waste manifest.

  • Validation Checkpoint: Ensure the waste manifest explicitly codes the carboy for "Licensed Chemical Destruction / Controlled Incineration with Flue Gas Scrubbing" [3]. This specific instruction guarantees the waste facility will not attempt to landfill or biologically treat the iodinated waste.

Trust & Scientific Integrity

By understanding that Iosimide is not just a benign laboratory reagent, but a precursor to highly toxic environmental byproducts, laboratory personnel can shift from blind compliance to proactive safety. Implementing these protocols builds a culture of scientific integrity, ensuring that our drug development and imaging research does not come at the cost of ecological health.

Sources

Handling

Personal protective equipment for handling Iosimide

Advanced Operational Protocol: Personal Protective Equipment and Handling of Iosimide As a Senior Application Scientist, I design laboratory safety protocols not as static compliance checklists, but as dynamic, self-vali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Protocol: Personal Protective Equipment and Handling of Iosimide

As a Senior Application Scientist, I design laboratory safety protocols not as static compliance checklists, but as dynamic, self-validating systems. When handling—a synthetic, nonionic, monomeric contrast medium[1]—standard chemical hygiene is insufficient. Because this tri-iodinated compound is frequently utilized in radiologic environments, our Personal Protective Equipment (PPE) strategy must mitigate both direct chemical exposure and secondary radiologic hazards. This guide provides researchers and drug development professionals with a comprehensive, causality-driven framework for handling Iosimide safely.

Physicochemical Profile & Hazard Causality

To select the correct PPE, we must first understand the molecule. Iosimide (CAS 79211-10-2) is a heavy, iodine-rich compound[2]. While chemically stable under standard conditions, its primary occupational hazard emerges during physical manipulation (dust inhalation) and radiologic exposure. Research demonstrates that iodinated contrast media can, an indicator of cytogenetic damage[3]. When exposed to X-rays, the iodine atoms undergo photoelectric absorption, emitting Auger electrons and generating Reactive Oxygen Species (ROS) that double the baseline radiation-induced genetic damage[3].

Table 1: Iosimide Quantitative & Regulatory Data

ParameterSpecificationSource
Chemical Name Iosimide[1]
CAS Number 79211-10-2[2]
Molecular Formula C21H30I3N3O9[4]
Molecular Weight 849.19 g/mol [4]
Primary Hazards Cytogenetic damage (MN induction), Mucosal irritation[2],[3]
Glove Standard EN 374 (EU) / NIOSH (US)[2]
Eye Protection EN 166 (EU) / NIOSH (US)[2]

Causality-Driven PPE Specifications

Every piece of PPE serves a specific mechanistic purpose. Do not deviate from these standards.

  • Ocular Protection: Wear with side-shields conforming to EN 166 (EU) or NIOSH (US)[2].

    • Causality: Iosimide powder or aerosolized droplets can cause severe mucosal irritation. Standard safety glasses allow lateral ingress of aerosols; tightly fitting goggles create a necessary physical seal[2].

  • Dermal Protection: Utilize fire/flame resistant, impervious clothing and chemical-resistant gloves satisfying[2].

    • Causality: Prevents transdermal absorption. While Iosimide's molecular weight (849.19 g/mol ) limits rapid dermal penetration, prolonged exposure to concentrated solutions can lead to systemic hypersensitivity[4].

  • Respiratory Protection: Deploy a full-face respirator with P100/N95 particulate filters if exposure limits are exceeded or irritation occurs[2].

    • Causality: Active pharmaceutical ingredient (API) reconstitution generates fine dust. Inhalation directly exposes the highly vascularized pulmonary mucosa to the compound, bypassing epidermal defenses[2].

  • Radiologic Shielding (Contextual): 0.5mm lead equivalent apron and thyroid shield.

    • Causality: Mitigates secondary radiation scatter generated by the interaction of diagnostic X-rays with the tri-iodinated Iosimide molecule[3].

Mechanism Iosimide Iosimide (API) Interaction Photoelectric Absorption & Auger Electron Emission Iosimide->Interaction Xray Diagnostic X-Ray Xray->Interaction ROS Reactive Oxygen Species (ROS) Generation Interaction->ROS DNA DNA Double-Strand Breaks (Micronuclei Formation) ROS->DNA PPE_Resp Respirator (EN 149) Blocks Inhalation PPE_Resp->Iosimide Mitigates Chemical Risk PPE_Lead Lead Apron (0.5mm Pb) Blocks X-Ray Scatter PPE_Lead->Xray Mitigates Radiologic Risk

Mechanistic pathway of Iosimide cytotoxicity and targeted PPE mitigation strategies.

Self-Validating Operational Protocols

The following step-by-step methodologies are designed so that the successful completion of one step inherently validates the safety of the next.

Protocol A: API Reconstitution and Handling

  • Glove Integrity Validation: Before handling Iosimide, don EN 374 nitrile gloves. Manually inflate the gloves to check for micro-punctures.

    • Self-Validation: A glove that holds air pressure guarantees the absence of permeation pathways for the chemical[2].

  • Environmental Containment: Perform all powder weighing and solvent addition inside a Class II Biological Safety Cabinet (BSC) or a certified fume hood[2].

    • Self-Validation: The inward directional airflow ensures that any aerosolized Iosimide particles are trapped by the HEPA filter, actively preventing inhalation exposure.

  • Radiologic Preparation: If administering the contrast medium in a fluoroscopy suite, don a 0.5mm lead apron and thyroid shield prior to entering the radiation zone.

    • Self-Validation: Pre-gowning ensures that the operator is protected from sudden, unexpected X-ray scatter during the procedure[3].

Protocol B: Spill Response and Decontamination

  • Evacuation & Isolation: Immediately evacuate personnel to safe areas and keep people away from and upwind of the spill[2].

  • Ignition Control: Remove all sources of ignition. Use [2].

    • Self-Validation: Non-sparking tools prevent the ignition of potentially explosive dust-air mixtures formed by aerosolized Iosimide API[2].

  • Containment & Collection: Do not let the chemical enter drains[2]. Collect the adhered material mechanically (avoiding dust formation) and place it into suitable, closed containers[2].

Protocol C: Waste Disposal Plan

  • Waste Segregation: Keep the collected chemical in tightly closed containers, stored apart from incompatible materials or foodstuffs[2].

  • Destruction Routing: Do not discharge to sewer systems[2]. Route the material to a licensed chemical destruction plant.

  • Incineration: Dispose of Iosimide via [2].

    • Self-Validation: Flue gas scrubbing neutralizes the toxic iodine vapors released during the thermal breakdown of the C21H30I3N3O9 molecule, preventing environmental toxicity[2].

Workflow Step1 1. Pre-Operation Inspect EN 374 Gloves & EN 166 Goggles Step2 2. Reconstitution Perform in Class II BSC Step1->Step2 Step3 3. Administration Don Lead Apron & Thyroid Shield Step2->Step3 Step4 4. Spill Response Use Non-Sparking Tools Step3->Step4 If spill occurs Step5 5. Disposal Flue Gas Scrubbing Incineration Step3->Step5 Standard disposal Step4->Step5

Step-by-step operational workflow for the safe handling, administration, and disposal of Iosimide.

References

  • Global Substance Registration System (GSRS). "IOSIMIDE". Source: nih.gov. URL:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "Iosimide - Inxight Drugs". Source: ncats.io. URL:[Link]

  • ResearchGate. "Cytogenetic analysis of peripheral blood lymphocytes after arteriography (exposure to x-rays and contrast medium)". Source: researchgate.net. URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.